2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3-bromo-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOPPKYQLTAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, α-bromoacetophenones serve as indispensable bis-electrophilic building blocks. 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1) is a highly reactive intermediate characterized by a strategically positioned α-bromine atom and a di-substituted phenyl ring[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and its primary downstream application in the construction of bioactive heterocycles via the Hantzsch thiazole synthesis.
Physicochemical & Structural Profiling
Understanding the baseline quantitative data of this compound is critical for predicting its behavior in complex solvent systems and multi-step synthetic workflows. The presence of the α-bromine significantly increases the electrophilicity of the adjacent carbonyl carbon while simultaneously rendering the α-carbon highly susceptible to S_N2 nucleophilic attack.
Table 1: Quantitative and Physicochemical Data Summary
| Property | Value |
| Chemical Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |
| CAS Number | 260430-27-1 |
| Molecular Formula | C₉H₈Br₂O |
| Molecular Weight | 291.97 g/mol |
| Structural Class | α-Bromoacetophenone derivative |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | Soluble in EtOAc, DCM, CHCl₃; Insoluble in H₂O |
| Reactivity Profile | Potent alkylating agent, lachrymator |
Synthesis Strategy: The α-Bromination Paradigm
The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically begins with the precursor 3-bromo-5-methylacetophenone. While traditional methods employ elemental bromine (Br₂) in acetic acid, this approach often suffers from poor regioselectivity, leading to di-bromination or unwanted nuclear bromination on the aromatic ring.
To achieve high fidelity, Copper(II) bromide (CuBr₂) in a refluxing solvent (e.g., ethyl acetate) is the preferred reagent ([2]).
Causality of Experimental Choices
Cu(II) acts as a mild Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the acidity of the α-protons, driving the formation of a copper enolate intermediate. The enolate then attacks a bromide ligand on the copper atom, resulting in a highly selective α-bromine transfer. Concurrently, Cu(II) is reduced to Cu(I), precipitating out of the solution and providing a self-validating visual cue of reaction progress.
Workflow for the selective α-bromination of 3-bromo-5-methylacetophenone using CuBr2.
Protocol 1: Self-Validating α-Bromination
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methylacetophenone (10.0 mmol) in 50 mL of anhydrous ethyl acetate.
-
Reagent Addition: Add Copper(II) bromide (20.0 mmol, 2.0 equiv) to the stirring solution. The mixture will immediately turn a dark green/black color.
-
Thermal Activation: Heat the reaction mixture to reflux (~77°C) under a nitrogen atmosphere to drive the enolization kinetics.
-
Self-Validation & Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 9:1). As the reaction proceeds, the dark CuBr₂ is consumed and reduced to Copper(I) bromide (CuBr), which precipitates as a distinct white solid. The transition from a dark solution to a suspension of white precipitate visually validates the completion of the bromination (typically 2–4 hours).
-
Workup & Isolation: Cool to room temperature. Filter the suspension through a pad of Celite to remove the CuBr byproduct. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from ethanol to yield the pure α-bromoketone.
Downstream Application: Hantzsch Thiazole Construction
The most prominent application of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is its use as a bis-electrophile in the Hantzsch Thiazole Synthesis ([3]). By reacting this compound with a thioamide or thiourea, researchers can rapidly construct highly substituted, biologically active thiazole scaffolds ([4]).
Causality of Experimental Choices
The reaction is conducted in a protic solvent (ethanol) under mild heating. The soft sulfur atom of the nucleophile selectively attacks the sp³ hybridized α-carbon in a rapid S_N2 displacement, expelling the bromide ion. The protic solvent stabilizes the developing ionic charges during this transition state. Subsequently, the basic nitrogen atom is positioned perfectly to attack the carbonyl carbon. The final dehydration step is thermodynamically driven by the formation of a stable, aromatic thiazole ring.
Mechanistic pathway of the Hantzsch thiazole synthesis via SN2 and cyclodehydration.
Protocol 2: Self-Validating Thiazole Synthesis
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (5.0 mmol) in 25 mL of absolute ethanol.
-
Nucleophile Addition: Add thiourea (5.5 mmol, 1.1 equiv) to the solution.
-
Cyclodehydration: Attach a reflux condenser and heat the mixture to a gentle reflux (78°C) for 2 hours.
-
Self-Validation & Isolation: Remove the heat source and cool the flask to 0–5°C in an ice bath. Because the reaction generates hydrobromic acid (HBr) as a byproduct, the final thiazole product will form a hydrobromide salt. The sudden, spontaneous crystallization of this salt from the cold ethanol provides immediate, self-validating proof of successful cyclodehydration.
-
Purification: Filter the crystalline precipitate under vacuum, washing the filter cake with ice-cold ethanol (10 mL) followed by diethyl ether (15 mL) to yield the pure 2-amino-4-(3-bromo-5-methylphenyl)thiazole hydrobromide.
Handling, Safety, and Analytical Quality Control
-
Safety Warning: Like all α-haloketones, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is a potent alkylating agent and a severe lachrymator (tear-producing agent). All manipulations must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
-
Analytical QC (Expected NMR): Successful synthesis of the α-bromoketone is easily confirmed via ¹H NMR (CDCl₃). The defining feature is a sharp singlet integrating to 2 protons at approximately 4.40–4.60 ppm , corresponding to the α-CH₂-Br group. The disappearance of the methyl ketone singlet (~2.5 ppm) from the starting material confirms full conversion.
References
-
Sigmon, A. J., et al., "A Green, Facile Method for Selective α-Bromination of Flavanones", ACS Omega, 2022. Available at:[Link][2]
-
SynArchive, "Hantzsch Thiazole Synthesis". Available at:[Link][3]
Sources
Comprehensive Spectroscopic Profiling of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Executive Summary
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1) is a highly functionalized phenacyl bromide derivative widely utilized as a bifunctional electrophilic building block in medicinal chemistry and materials science. Its structural motif—an aromatic ring bearing meta-substituted methyl and bromo groups, coupled with an
For drug development professionals and synthetic chemists, rigorous structural validation of this intermediate is critical, as trace impurities or regioisomeric byproducts can derail downstream syntheses. This technical guide provides an authoritative, in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS) profiles, emphasizing the physical causality behind its unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectroscopic Causality & Structural Logic
In the
The aromatic region is defined by the 1,3,5-substitution pattern. Because the three aromatic protons (H-2, H-4, H-6) are meta to one another, they do not exhibit standard ortho-coupling (
Quantitative Data Summaries
Table 1:
Table 2:
Self-Validating Experimental Protocol: NMR
-
Sample Preparation: Dissolve 10–15 mg of high-purity (>98%) compound in 0.6 mL of deuterated chloroform (CDCl
). -
Internal Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to
0.00 ppm to prevent shift drift. -
Acquisition: Acquire spectra at 298 K using a 400 MHz (or higher) spectrometer. For
H, use a 30° pulse angle and a 2-second relaxation delay. For C, utilize broadband proton decoupling (WALTZ-16) with a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Spectroscopic Causality & Structural Logic
The carbonyl stretching frequency in standard unsubstituted acetophenones typically manifests around 1680 cm
Table 3: FT-IR Vibrational Modes (ATR Method)
| Wavenumber (cm
Self-Validating Experimental Protocol: FT-IR
-
Background Calibration: Perform a background scan of the empty ambient atmosphere immediately prior to sample analysis to subtract CO
and water vapor artifacts. -
Acquisition: Analyze the neat solid sample via Attenuated Total Reflectance (ATR) using a monolithic diamond crystal. Collect 32 co-added scans from 4000 to 400 cm
at a resolution of 4 cm . -
Validation: Ensure the baseline transmittance is >95% in non-absorbing regions.
Electron Ionization Mass Spectrometry (EI-MS)
Spectroscopic Causality & Structural Logic
The presence of two bromine atoms in the intact molecule dictates a classic 1:2:1 isotopic cluster for the molecular ion (
The dominant fragmentation pathway is
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance (%) | Fragment Assignment |
|---|
| 290, 292, 294 | ~25, 50, 25 |
Self-Validating Experimental Protocol: EI-MS
-
Instrument Tuning: Calibrate the mass axis and tune the ion source using perfluorotributylamine (PFTBA) to ensure accurate mass assignment and optimal sensitivity across the m/z 50–600 range.
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC) to ensure the compound is separated from any synthetic impurities (e.g., unreacted starting materials or dibrominated artifacts) prior to ionization.
-
Ionization: Operate the Electron Ionization (EI) source at a standard 70 eV to ensure reproducible fragmentation patterns that align with library databases.
Analytical Workflows & Visualizations
To ensure data integrity, structural elucidation must follow a multi-modal workflow, and fragmentation must be logically mapped.
EI-MS fragmentation pathway of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone highlighting α-cleavage.
Standardized spectroscopic validation workflow for phenacyl bromide derivatives.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]
Technical Guide: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
CAS Number: 260430-27-1[1]
Part 1: Executive Summary
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1) is a specialized
This compound serves as a critical electrophile in drug discovery, particularly in the construction of thiazole , imidazole , and imidazopyridine scaffolds via condensation reactions. Its specific substitution pattern (3-bromo, 5-methyl) offers a unique balance of steric bulk and lipophilicity, making it a valuable building block for kinase inhibitors (e.g., VEGFR-2 targets) and other small-molecule therapeutics where precise structure-activity relationship (SAR) tuning is required.
Part 2: Chemical Identity & Physical Properties
The following data characterizes the compound's fundamental physicochemical profile. Researchers should verify these parameters upon receipt of commercial samples to ensure purity.
| Property | Description |
| Chemical Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |
| CAS Number | 260430-27-1 |
| Molecular Formula | |
| Molecular Weight | 291.97 g/mol |
| Appearance | Off-white to pale yellow solid (crystalline) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Hexanes |
| Reactivity | Highly reactive electrophile (Lachrymator); sensitive to moisture and light |
| Storage | 2–8°C, under inert atmosphere ( |
Part 3: Synthetic Pathways & Protocols
The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically proceeds via the electrophilic
3.1. Reaction Workflow
The following diagram outlines the standard synthetic route and the critical decision points for purification.
Figure 1: Synthetic workflow for the
3.2. Detailed Experimental Protocol
Objective: Synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone via acid-catalyzed bromination.
Materials:
-
1-(3-bromo-5-methylphenyl)ethanone (1.0 eq)
-
Bromine (
) (1.05 eq) [Caution: Corrosive, Volatile] -
Glacial Acetic Acid (Solvent)
-
Hydrobromic acid (HBr), 48% aq. (Catalytic, 0.1 eq)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 1-(3-bromo-5-methylphenyl)ethanone in glacial acetic acid (5 mL per mmol). Add catalytic HBr.
-
Bromine Addition: Cool the solution to 0°C using an ice bath. Add the bromine solution (diluted in acetic acid) dropwise over 30 minutes. The slow addition prevents poly-bromination.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. The reaction color should fade from deep red/orange to pale yellow as bromine is consumed.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.
-
-
Quenching: Pour the reaction mixture into ice-cold water (10x reaction volume). Stir vigorously for 15 minutes. The product should precipitate as a solid.
-
Isolation: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), wash with saturated
(to remove acid) and brine. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.
Part 4: Mechanism of Action & Applications
4.1. Reactivity Profile
This compound is a "latch" molecule. The carbon-bromine bond at the
4.2. The Hantzsch Thiazole Synthesis
The primary application of CAS 260430-27-1 in drug discovery is the Hantzsch Thiazole Synthesis . By reacting this
Figure 2: Mechanism of the Hantzsch Thiazole Synthesis utilizing the target compound.
4.3. Significance in Drug Discovery
The 3-bromo-5-methylphenyl moiety provided by this building block is not merely structural; it is functional.
-
The Bromine Handle: The aryl bromine at position 3 allows for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core has been established.
-
The Methyl Group: Provides lipophilic bulk that can fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).
Part 5: Safety & Handling (Critical)
Hazard Class:
-
Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Decontamination:
-
Spills: Do not wipe with paper towels immediately. Neutralize with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.
-
Glassware: Rinse glassware with ethanol and dilute ammonia before removing it from the fume hood.
-
Part 6: References
-
Sigma-Aldrich. (n.d.). 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone Product Page. Retrieved from
-
ChemicalBook. (2025). 1-(3-Bromo-5-methylphenyl)ethanone Properties and Suppliers. Retrieved from
-
Podgoršek, A., et al. (2009). Selective Bromination of Ketones with NBS. Tetrahedron, 65(22), 4429-4439. (Contextual reference for bromination methodology).
-
Echemi. (n.d.).[2] 1-(3-Bromo-5-methylphenyl)ethanone CAS 1379325-64-0.[2][3][4] Retrieved from [2]
Sources
"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" IUPAC name and synonyms
Compound Identity & Nomenclature
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is a halogenated acetophenone derivative serving as a critical electrophilic building block in medicinal chemistry. It is primarily utilized in "Fragment-Based Drug Discovery" (FBDD) for constructing heterocycles such as thiazoles, imidazoles, and imidazo[1,2-a]pyridines—scaffolds frequently observed in kinase inhibitors and GPCR ligands.
| Attribute | Detail |
| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethan-1-one |
| Common Synonyms | 3-Bromo-5-methylphenacyl bromide; |
| CAS Registry Number | 260430-27-1 |
| Molecular Formula | C |
| Molecular Weight | 291.97 g/mol |
| SMILES | CC1=CC(=CC(=C1)Br)C(=O)CBr |
| Structure Class |
Chemical Properties & Safety Profile[2][3][4][5]
Physicochemical Data
-
Appearance: Typically an off-white to light yellow crystalline solid.
-
Solubility: Soluble in DCM, chloroform, THF, and ethyl acetate.[1] Limited solubility in water.
-
Stability: Moisture-sensitive and light-sensitive. The C-Br bond adjacent to the carbonyl is labile; spontaneous hydrolysis or polymerization can occur if stored improperly.
Safety & Handling (Lachrymator Warning)
CRITICAL SAFETY NOTICE: Like most phenacyl bromides, this compound is a potent lachrymator (tear gas agent) and a severe skin/eye irritant.
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability of the
-bromo ketone.
Synthesis & Manufacturing
The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone typically proceeds via the regioselective
Synthetic Pathway (Graphviz)
Figure 1: Synthetic route from benzoic acid precursor to the target
Detailed Protocol: -Bromination
Note: This is a generalized protocol adapted for phenacyl bromides.
-
Dissolution: Dissolve 1.0 eq of 1-(3-Bromo-5-methylphenyl)ethanone (CAS 1379325-64-0) in glacial acetic acid (AcOH) or dichloromethane (DCM).
-
Bromination:
-
Method A (Elemental Bromine): Add 1.0 eq of Br
dropwise at 0°C. The reaction is autocatalytic; the red color of bromine should disappear as it is consumed. -
Method B (NBS): Add 1.05 eq of N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux in acetonitrile or CCl
.
-
-
Quenching: Pour the mixture into ice-cold water. If DCM was used, wash with saturated NaHCO
and brine. -
Purification: Recrystallize from ethanol/hexane. Avoid column chromatography on silica gel if possible, as
-bromoketones can degrade on acidic stationary phases.
Applications in Drug Discovery
This compound acts as a "linchpin" intermediate. The electrophilic carbon attached to the bromine allows for rapid cyclization with binucleophiles, forming heteroaromatic rings essential for kinase inhibition and receptor binding.
Key Reaction Pathways
Figure 2: Divergent synthesis of heterocycles using the target compound as an electrophile.
Hantzsch Thiazole Synthesis
The most common application is the reaction with thioureas or thioamides.
-
Mechanism: The sulfur atom of the thioamide attacks the
-carbon (displacing bromine), followed by cyclization of the nitrogen onto the carbonyl carbon and dehydration. -
Relevance: This generates 2,4-disubstituted thiazoles, a scaffold found in drugs like Dasatinib (though Dasatinib uses a different specific substitution pattern, the chemistry is identical).
Imidazo[1,2-a]pyridine Formation
Reaction with 2-aminopyridines yields imidazo[1,2-a]pyridines.
-
Relevance: This fused bicycle is a privileged structure in GABA receptor ligands and anti-inflammatory agents. The 3-bromo-5-methylphenyl group provides a lipophilic "tail" that can occupy hydrophobic pockets in target proteins (e.g., VEGFR-2).
Analytical Characterization Expectations
To validate the identity of CAS 260430-27-1, researchers should look for the following spectral signatures:
-
1H NMR (CDCl3, 400 MHz):
- ~2.40 ppm (s, 3H, Ar-CH3 )
- ~4.40 ppm (s, 2H, -C(O)CH2 Br) – Diagnostic Singlet
- ~7.50–8.00 ppm (m, 3H, Aromatic protons). The pattern will reflect the 1,3,5-substitution (meta-coupling).
-
Mass Spectrometry (LC-MS):
-
Expect a characteristic isotopic pattern due to two bromine atoms (
Br and Br). -
M+ peaks at roughly m/z 290, 292, and 294 in a 1:2:1 ratio.
-
-
IR Spectroscopy:
-
Strong carbonyl stretch (C=O) around 1690–1705 cm
(shifted slightly lower than non-brominated ketones due to the heavy atom effect and conjugation).
-
References
-
Sigma-Aldrich. Product Detail: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1). Retrieved from
-
ChemicalBook. 1-(3-Bromo-5-methylphenyl)ethanone (Precursor CAS 1379325-64-0) Technical Data. Retrieved from [2]
-
BLD Pharm. Product Catalog: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone.[3] Retrieved from
-
BenchChem. Technical Guide to Alpha-Haloketones in Drug Discovery. (General reference for Hantzsch chemistry). Retrieved from
Sources
Technical Whitepaper: Hazard Profile and Safe Handling Protocols for 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Executive Summary & Chemical Identity
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1) is a highly reactive, di-brominated organic building block predominantly utilized in advanced pharmaceutical synthesis and materials science[1]. While its structural geometry makes it a valuable intermediate for cross-coupling reactions and heterocycle formation, the presence of the
Mechanistic Toxicology: The Alkylating Pharmacophore
As a Senior Application Scientist, it is critical to look beyond the basic hazard codes and understand the molecular causality of a compound's toxicity. 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is not merely a passive irritant; it is a targeted, irreversible 2[2].
The carbonyl group strongly withdraws electron density from the adjacent
The Lachrymatory Mechanism:
Mechanistic pathway of TRPA1 activation and lachrymation by alpha-bromoacetophenones.
Quantitative Safety & Physicochemical Data
To facilitate rapid risk assessment, the core physicochemical properties and GHS hazard classifications are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |
| CAS Registry Number | 260430-27-1 |
| Molecular Formula | C9H8Br2O |
| Molecular Weight | 291.97 g/mol |
| Structural Class | Substituted |
Table 2: GHS Hazard Profiling
| Hazard Class | GHS Code | Mechanistic Rationale |
| Skin Corrosion/Irritation | H314 | Covalent alkylation of epidermal proteins leading to rapid cell lysis and severe burns. |
| Serious Eye Damage | H318 | Rapid reaction with corneal nucleophiles; causes irreversible tissue damage and lachrymation. |
| Respiratory Toxicity | H335 | Inhalation of volatile vapors causes severe respiratory tract alkylation and pneumonitis. |
Self-Validating Experimental Protocol: Safe Handling & Decontamination
Standard laboratory operating procedures are insufficient for potent TRPA1 agonists. The following protocol establishes a self-validating system —meaning the workflow inherently confirms its own safety through chemical neutralization before any material or equipment exits the primary containment zone.
Phase 1: Engineering Controls & Preparation
-
Containment: All operations, including weighing and dissolution, must be performed within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[3].
-
PPE: Double-layer nitrile gloves (the outer layer must be changed immediately upon suspected contact), a tightly fitted chemical splash goggle, and a chemically resistant Tyvek apron are mandatory.
Phase 2: Dispensing and Reaction Setup
-
Inert Atmosphere: Due to the slow reaction of
-bromoketones with ambient moisture (which can generate corrosive hydrogen bromide gas), purge the reaction vessel with ultra-high purity Argon prior to dispensing[2]. -
Temperature Control: Maintain the primary reaction vessel at or below 15–20°C during the addition of the compound. Elevated temperatures exponentially increase the volatility of the lachrymatory vapors and promote unwanted side reactions[3].
Phase 3: In-Situ Quenching (Self-Validating Decontamination)
The most critical failure point in handling
-
Preparation of Quench Bath: Before opening the reagent bottle, prepare a 10% (w/v) Sodium Thiosulfate (
) bath inside the fume hood. -
Nucleophilic Displacement: Submerge all contaminated spatulas, weighing boats, and glassware directly into the thiosulfate bath. The thiosulfate anion is a superior nucleophile that rapidly displaces the
-bromide via an mechanism, forming a water-soluble, non-volatile, and non-toxic Bunte salt. -
Validation: The complete dissolution of the organic residue into the aqueous phase visually validates that the electrophile has been successfully neutralized. Only after this visual confirmation can the glassware be removed from the hood for standard washing.
Self-validating decontamination workflow for electrophilic alpha-bromoketones.
References
-
BLD Pharm. "Safety Information: 3'-Bromoacetophenone Derivatives & CAS 260430-27-1". BLD Pharm Catalog. 1
-
National Center for Biotechnology Information (NCBI). "Phenacyl bromide | C8H7BrO | CID 6259 - PubChem". PubChem Database.2
-
Benchchem. "2-Bromo-1-(4-phenoxyphenyl)ethanone - Synthetic Pathways & Mechanism". Benchchem Technical Documents. 3
Sources
Technical Monograph: Physical & Synthetic Properties of Dibrominated Acetophenone Derivatives
The following technical guide is structured to serve as a high-level reference for researchers working with halogenated aromatic ketones. It prioritizes distinguishing between structural isomers that share the same molecular formula but exhibit vastly different reactivities and handling requirements.
Executive Summary
Dibrominated acetophenones are critical bifunctional intermediates in the synthesis of heterocycles (e.g., thiazoles, imidazoles), pharmaceutical agents (e.g., GSK-3
- -Dibromoacetophenones (Geminal): Highly reactive electrophiles used for generating 1,2-dicarbonyl equivalents.
-
Ring-Substituted Dibromoacetophenones (Nuclear): Stable building blocks for cross-coupling reactions and molecular scaffolding.
- ,Ring-Dibromoacetophenones (Mixed): Dual-functionality synthons allowing for sequential functionalization.
This guide provides a validated framework for the identification, synthesis, and safe handling of these isomers, with a focus on 2,2-dibromoacetophenone and 2,4'-dibromoacetophenone .
Structural Isomerism & Nomenclature
Correct identification is paramount as these isomers have distinct safety profiles and reactivities.
| Common Name | IUPAC Name | Substitution Type | CAS Registry | Key Reactivity |
| 2,2-Dibromoacetophenone | 2,2-dibromo-1-phenylethanone | Side-chain (Geminal) | 13665-04-8 | High electrophilicity; precursor to phenylglyoxal. |
| 2,4'-Dibromoacetophenone | 2-bromo-1-(4-bromophenyl)ethanone | Mixed ( | 99-73-0 | Heterocycle synthesis; protein modification (His/Cys residues). |
| 3,5-Dibromoacetophenone | 1-(3,5-dibromophenyl)ethanone | Ring (Meta) | 14401-73-1 | Cross-coupling partner; meta-directing scaffold. |
Physical Properties Matrix
The following data aggregates experimental values to facilitate rapid characterization.
| Property | 2,2-Dibromoacetophenone | 2,4'-Dibromoacetophenone | 3,5-Dibromoacetophenone |
| Molecular Weight | 277.94 g/mol | 277.94 g/mol | 277.94 g/mol |
| Appearance | Yellowish oil or low-melting solid | White to pale yellow needles | White crystalline solid |
| Melting Point | 36–38 °C | 108–110 °C | 68–69 °C |
| Boiling Point | Decomposes >140 °C | ~160 °C (1-2 Torr) | 318 °C (760 mmHg) |
| Solubility | DCM, EtOAc, DMSO | Ethanol (hot), Acetone, DMSO | Chloroform, Toluene |
| Lachrymator | Severe | Severe | Mild |
Critical Note: The
-brominated derivatives (2,2- and 2,4'-) are potent lachrymators. All physical manipulation must occur within a certified fume hood.
Spectroscopic Characterization (Self-Validating System)
Use the following NMR diagnostic peaks to validate product purity and distinguish between isomers.
Proton NMR ( H NMR) Diagnostics
Solvent: CDCl
| Isomer | Diagnostic Signal ( | Multiplicity | Assignment | Structural Logic |
| 2,2-Dibromo | 6.40 – 6.65 | Singlet (1H) | Deshielding by two geminal bromines + carbonyl anisotropy. | |
| 2,4'-Dibromo | 4.38 – 4.42 | Singlet (2H) | Typical | |
| 7.85 / 7.65 | Doublets (AA'BB') | Ar-H | Para-substitution pattern. | |
| 3,5-Dibromo | 2.58 – 2.62 | Singlet (3H) | Methyl ketone intact; no | |
| 8.00 / 7.80 | Doublet / Triplet | Ar-H | Meta-coupling ( |
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
):-
2,2-Dibromo: ~1705 cm
(Shifted to higher wavenumber due to -halogen inductive effect). -
2,4'-Dibromo: ~1693 cm
(Conjugation with aryl ring lowers frequency).
-
Synthetic Pathways & Mechanisms
The synthesis of these derivatives relies on controlling the bromination site (side-chain vs. ring) using specific catalysts and conditions.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the divergent synthesis pathways from acetophenone.
Caption: Divergent synthetic pathways for acetophenone bromination. Acid catalysis favors side-chain (
Validated Synthesis Protocol: 2,4'-Dibromoacetophenone
Objective: Selective
-
Reagents:
-
4-Bromoacetophenone (10 mmol, 1.99 g)
-
Copper(II) Bromide (
) (20 mmol, 4.47 g) -
Ethyl Acetate (EtOAc) / Chloroform (1:1 v/v, 50 mL)
-
-
Procedure:
-
Dissolve 4-bromoacetophenone in the solvent mixture in a 100 mL round-bottom flask.
-
Add
in one portion. -
Reflux the heterogeneous mixture for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material disappears.
-
Observation: The green
solid will turn to white CuBr as the reaction proceeds.
-
-
Work-up:
-
Filter off the white CuBr solid.
-
Wash the filtrate with water (
mL) to remove copper salts. -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from hot ethanol to yield colorless needles (MP: 108–110 °C).
-
Why this works (Causality):
Applications in Drug Discovery
-
Thiazole Synthesis (Hantzsch Coupling): 2,4'-Dibromoacetophenone reacts with thioamides (e.g., thiourea) to form 2-amino-4-(4-bromophenyl)thiazole. This is a classic "self-validating" reaction; the product is fluorescent and easily characterized.
-
Cysteine Mapping: The
-bromo ketone moiety selectively alkylates cysteine residues in proteins, used to map active sites or attach fluorescent tags. -
GSK-3
Inhibition: 2,4'-Dibromoacetophenone acts as a specific inhibitor (IC = 0.5 M), useful in diabetes and neurodegeneration research.
Safety & Handling Protocols
Hazard Class: Corrosive (Category 1B), Lachrymator.
-
Engineering Controls: All weighing and transfer must occur in a functioning fume hood. Do not transport open containers outside the hood.
-
Decontamination: Spills should be treated with a solution of sodium thiosulfate (10% aq) and sodium carbonate to quench the alkylating potential before cleanup.
-
First Aid:
-
Eyes: Rinse immediately with diphoterine or water for 15+ mins.
-
Skin: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic bromide better than water alone.
-
References
-
PubChem. 2,4'-Dibromoacetophenone Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. p-Bromophenacyl Bromide.[1][2][3][4] Org.[5][6][7] Synth. 1929, 9, 20. Available at: [Link]
Sources
- 1. p-Bromophenacyl Bromide [drugfuture.com]
- 2. 2,4'-Dibromoacetophenone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. askfilo.com [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Methodological & Application
"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" in Hantzsch thiazole synthesis.
Application Note: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Executive Summary
This guide details the protocol for utilizing 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (referred to herein as Compound A ) as a key intermediate in the Hantzsch thiazole synthesis. This scaffold is of particular interest in medicinal chemistry due to its 3-bromo-5-methyl substitution pattern . The meta-bromine offers a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group provides lipophilicity and steric modulation without deactivating the ring significantly.
This document provides optimized protocols for synthesizing 2-aminothiazoles (via thiourea) and 2-substituted thiazoles (via thioamides), supported by mechanistic insights and safety guidelines for handling lachrymatory
Safety & Handling Profile (Critical)
Compound A is an
-
Engineering Controls: All weighing and transfer operations must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles (or face shield), and a lab coat are mandatory.
-
Decontamination: In case of a spill, neutralize immediately with a dilute solution of ammonia or 10% sodium thiosulfate to degrade the alkyl bromide.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
Mechanistic Insight
The Hantzsch synthesis involves the condensation of an
-
Nucleophilic Displacement (
): The sulfur atom of the thioamide attacks the -carbon of Compound A, displacing the bromide. -
Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by loss of water to aromatize the thiazole ring.
Impact of the 3-Bromo-5-Methyl Substituent:
-
Electronic Effect: The 3-bromo group is electron-withdrawing (inductive), which increases the electrophilicity of the carbonyl carbon and the
-carbon, potentially accelerating the initial attack compared to unsubstituted acetophenones. -
Steric Effect: The substituents are in the meta positions (3 and 5), leaving the ortho positions open. This minimizes steric hindrance at the reaction center, ensuring high yields under standard reflux conditions.
Visual Pathway: Reaction Mechanism
Caption: Step-wise mechanism of Hantzsch synthesis transforming Compound A into the thiazole core.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-(3-bromo-5-methylphenyl)thiazole
Targeting the 2-aminothiazole scaffold using thiourea.
Reagents:
-
Compound A (1.0 equiv)[3]
-
Thiourea (1.1 – 1.2 equiv)
-
Ethanol (Absolute or 95%) - Solvent of choice for solubility and workup.
-
Ammonium hydroxide or Sodium bicarbonate (sat. aq.) - For neutralization.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (e.g., 1.0 mmol, ~292 mg) in Ethanol (5–10 mL).
-
Addition: Add Thiourea (1.2 mmol, 91 mg) in one portion. The mixture may remain a suspension initially.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring.
-
Observation: The solid usually dissolves within 15–30 minutes as the reaction proceeds.
-
-
Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Checkpoint: The starting material (
) should disappear; a new polar spot (HBr salt of the product) often stays at the baseline or runs lower.
-
-
Precipitation (Workup):
-
Cool the reaction mixture to room temperature.
-
The product often crystallizes as the hydrobromide salt. If isolating the salt: Filter and wash with cold ethanol.
-
To isolate the free base (Standard): Pour the reaction mixture into 20 mL of water. Slowly add saturated
or dilute until pH 8–9. -
The free amine will precipitate as a solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with water (
mL) to remove inorganic salts. Air dry or dry under vacuum at 45°C.
Yield Expectations: 85–95% (High efficiency due to the robust nature of Hantzsch coupling).
Protocol B: Synthesis of 2-Methyl/Phenyl-4-(3-bromo-5-methylphenyl)thiazole
Targeting 2-alkyl/aryl substituted thiazoles using thioamides.
Reagents:
-
Compound A (1.0 equiv)[3]
-
Thioacetamide (for 2-Me) or Thiobenzamide (for 2-Ph) (1.1 equiv)
Modifications to Protocol A:
-
Follow the same dissolution and reflux steps.
-
Reaction Time: Thioamides are generally less nucleophilic than thiourea. Extend reflux time to 4–6 hours.
-
Workup: These products are less polar than the 2-amino derivatives. If precipitation does not occur upon neutralization:
-
Extract with Ethyl Acetate (
mL). -
Wash organics with brine, dry over
, and concentrate.[5] -
Purify via recrystallization (EtOH/Water) or flash chromatography.
-
Data Analysis & Troubleshooting
Analytical Characterization Table
| Feature | Expected Observation | Notes |
| TLC | Disappearance of SM; Appearance of fluorescent spot. | Thiazoles are often UV active (254 nm). |
| 1H NMR | Thiazole C5-H singlet ( | Distinctive singlet; confirms ring closure. |
| 1H NMR | Disappearance of | Confirms consumption of bromoketone.[2] |
| Appearance | White to pale yellow solid. | Darkening indicates oxidation or residual iodine (if used). |
Optimization Decision Tree
Caption: Troubleshooting logic for common Hantzsch synthesis issues.
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones." BenchChem Application Library. Accessed October 2023. Link
-
Chem Help Asap. "Hantzsch Thiazole Synthesis: Procedure – 2-amino-4-phenylthiazole." ChemHelpAsap Protocols. Link
-
National Institutes of Health (NIH). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." PubMed Central. Link
-
Organic Chemistry Portal. "Thiazole Synthesis." Organic Chemistry Portal. Link
-
Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-phenylethanone." Fisher Scientific MSDS. Link
Sources
Application of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" in heterocyclic chemistry
Application Note: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone Subtitle: A Bifunctional Linchpin for Heterocyclic Library Generation and Kinase Inhibitor Discovery
Executive Summary
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (hereafter referred to as 3B5M-PB ) is a specialized
This specific motif is highly privileged in medicinal chemistry, particularly in the design of Type II Kinase Inhibitors (e.g., targeting VEGFR-2, p38 MAPK, and RAF). The 3-bromo group serves as a latent handle for late-stage diversification via Palladium-catalyzed cross-coupling, while the 5-methyl group provides a critical hydrophobic anchor often required for selectivity within the ATP-binding pocket.
This guide details the application of 3B5M-PB in synthesizing two critical scaffolds: 2-aminothiazoles and imidazo[1,2-a]pyridines , emphasizing protocols that preserve the aryl bromide for downstream functionalization.
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethan-1-one |
| Molecular Formula | |
| Molecular Weight | 291.97 g/mol |
| Physical State | Off-white to pale yellow solid (Lachrymator) |
| Solubility | Soluble in DCM, THF, Acetone, Acetonitrile; limited solubility in Ethanol (cold) |
| Key Functionality |
Reactivity Logic:
The molecule possesses two electrophilic sites with distinct reactivity profiles. The
Strategic Workflow: The "Cyclize-First" Approach
The most powerful application of 3B5M-PB lies in a sequential workflow where the heterocycle is built first, followed by diversification at the phenyl ring.
Figure 1: Divergent synthesis workflow utilizing the stability of the aryl bromide handle.
Protocol A: Hantzsch Thiazole Synthesis
This protocol synthesizes 4-(3-bromo-5-methylphenyl)-2-aminothiazoles . These structures mimic the core pharmacophore of several VEGFR inhibitors.
Mechanism:
-
Nucleophilic attack of sulfur on the
-carbon ( ). -
Imine formation/dehydration to close the ring.
Materials:
-
3B5M-PB (1.0 equiv)
-
Thiourea or N-substituted thiourea (1.1 equiv)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (sat. aq.)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3B5M-PB (1.0 mmol, ~292 mg) in Ethanol (5 mL).
-
Note: If the solid does not dissolve immediately, gentle warming (30°C) is permissible.
-
-
Addition: Add the thiourea derivative (1.1 mmol) in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours .
-
Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting bromide (
) should disappear, and a polar spot (hydrobromide salt of the product) will appear at the baseline or low .
-
-
Precipitation (Work-up):
-
Isolation: Filter the resulting solid, wash copiously with water (to remove inorganic salts), and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient.
Expected Yield: 75–85%
Protocol B: Imidazo[1,2-a]pyridine Synthesis
This protocol targets fused bicyclic systems, which are isosteres of indole and purine, common in kinase inhibitors.
Materials:
-
3B5M-PB (1.0 equiv)
-
2-Aminopyridine (substituted or unsubstituted) (1.1 equiv)
-
Sodium Bicarbonate (
) (2.0 equiv) -
Solvent: Ethanol or Acetonitrile
Step-by-Step Procedure:
-
Setup: Mix 3B5M-PB (1.0 mmol) and the chosen 2-aminopyridine (1.1 mmol) in Ethanol (10 mL).
-
Cyclization: Heat to reflux for 6–8 hours .
-
Mechanistic Insight: The ring nitrogen of pyridine attacks the
-carbon first (alkylation), followed by cyclization of the exocyclic amine onto the carbonyl.
-
-
Base Treatment: Unlike the thiazole synthesis, adding base during the reaction can sometimes accelerate the process. Add
(2.0 mmol) after 1 hour of reflux if reaction is sluggish. -
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (15 mL) and extract with Ethyl Acetate (
mL). -
Drying: Dry the organic layer over anhydrous
and concentrate. -
Purification: Flash column chromatography (Gradient: 0
5% MeOH in DCM) is recommended as these products can be sticky.
Advanced Application: Downstream Functionalization
Once the heterocycle is formed, the 3-bromo position is activated for Suzuki-Miyaura coupling.
Why this order?
Attempting Suzuki coupling on the
Standard Suzuki Protocol (Post-Cyclization):
-
Substrate: Heterocycle derived from Protocols A/B (1.0 equiv).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Solvent: Dioxane:Water (4:1).
-
Conditions:
under Argon for 12h.
Safety & Handling (Critical)
-
Lachrymator: Like most phenacyl bromides, 3B5M-PB is a potent lachrymator (tear gas agent).
-
Control: Always weigh and handle inside a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of ammonia or sodium bisulfite to quench residues before removing from the hood.
-
-
Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) is required.
References
-
Synthesis of 2-aminothiazole derivatives via Hantzsch reaction. Der Pharma Chemica, 2011, 3(1): 466-473.
-
Evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. (Contextual reference for the 3-bromo-5-methylphenyl scaffold). ChemicalBook Entry: 1-(3-Bromo-5-methylphenyl)ethanone.[3]
-
One-pot synthesis of imidazo[1,2-a]pyridines using
-bromoketones. BenchChem Application Notes. -
Regioselective access to 2-(N-arylamino)thiazoles. RSC Advances, 2024.
Sources
"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" as a precursor for medicinal compounds.
Application Note: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone as a Modular Scaffold in Medicinal Chemistry
Executive Summary
This guide details the handling, synthesis, and application of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (referred to herein as Compound A ). This molecule represents a "privileged scaffold" precursor in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
The Value Proposition:
-
The
-Bromo Ketone Handle: A highly reactive electrophile for constructing heterocycles (thiazoles, imidazoles, imidazopyridines). -
The 3,5-Disubstituted Ring: The 3-bromo position serves as a latent handle for late-stage diversification (Suzuki/Buchwald couplings), while the 5-methyl group provides essential lipophilicity and steric bulk to fill hydrophobic pockets in protein targets.
Chemical Profile & Critical Safety (Lachrymator Warning)
Compound A is an
| Property | Specification |
| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |
| Parent Scaffold | 3'-Bromo-5'-methylacetophenone |
| Appearance | Off-white to beige crystalline solid |
| Reactivity | High electrophilicity at C-2; Aryl-Br is inert to mild nucleophiles. |
| Hazards | Severe Eye Irritant (Lachrymator) , Skin Corrosive, Acute Toxicity. |
Safety Protocol: The "Zero-Exposure" Standard
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
Neutralization Trap: Keep a beaker of 10% aqueous sodium thiosulfate nearby. All spatulas, glassware, and gloves that touch the solid must be dipped in this solution immediately after use to quench the alkylating capability.
-
PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (face shield recommended).
Synthesis Protocol: Generation from Acetophenone
If Compound A is not available commercially, it is synthesized from 1-(3-bromo-5-methylphenyl)ethanone . We recommend the Copper(II) Bromide (
Reaction Scheme: Ar-C(O)CH3 + 2 CuBr2 → Ar-C(O)CH2Br + 2 CuBr + HBr
Materials
-
Starting Material: 1-(3-bromo-5-methylphenyl)ethanone (1.0 equiv)
-
Reagent: Copper(II) Bromide (
) (2.0 - 2.2 equiv) -
Solvent: Ethyl Acetate (EtOAc) or 1:1 EtOAc/Chloroform
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the acetophenone (10 mmol) in EtOAc (50 mL).
-
Addition: Add finely powdered
(22 mmol). The solution will appear dark green/black. -
Reflux: Heat to vigorous reflux. The reaction is heterogeneous.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The dark green color will fade to a pale amber/white suspension (formation of CuBr) as the reaction completes (typically 2–4 hours).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Hexane if necessary. Do not column chromatograph unless essential, as silica can induce decomposition.
Application Protocol: Hantzsch Thiazole Synthesis
This is the primary application for Compound A. It reacts with thioamides to form 2,4-disubstituted thiazoles.
Target: Synthesis of 4-(3-bromo-5-methylphenyl)-2-substituted-thiazole .
Mechanism & Workflow
The reaction proceeds via nucleophilic attack of the sulfur on the
Figure 1: Workflow for generating thiazole libraries from Compound A.
Experimental Procedure
-
Setup: In a reaction vial, combine Compound A (1.0 equiv) and the desired Thioamide (1.1 equiv).
-
Solvent: Add Ethanol (absolute, 5 mL per mmol).
-
Reaction: Heat to reflux (80°C) for 2–6 hours.
-
Observation: The product often precipitates as the Hydrobromide (HBr) salt upon cooling.
-
-
Isolation (Salt Form): Filter the precipitate and wash with cold ethanol. This is often pure enough for the next step.
-
Isolation (Free Base):
Validation (NMR Markers)
-
Starting Material: Singlet at
4.4–4.6 ppm ( ). -
Product (Thiazole): The
singlet disappears. A new aromatic singlet appears at 7.3–7.6 ppm (Thiazole C5-H).
Advanced Protocol: Late-Stage Diversification (Suzuki Coupling)
Once the heterocycle is built, the 3-bromo substituent on the phenyl ring serves as the handle for cross-coupling.
Context: The 5-methyl group prevents the ring from being too electron-poor, making the oxidative addition of Palladium relatively facile compared to highly electron-deficient rings.
Standard Suzuki Conditions
| Component | Reagent | Function |
| Substrate | Thiazole-Ar-Br (from Protocol 4) | Core Scaffold |
| Partner | Aryl Boronic Acid ( | Diversity Element |
| Catalyst | Catalyst | |
| Base | Activator | |
| Solvent | Dioxane/Water (4:1) or DMF | Medium |
Procedure:
-
Purge solvent with Nitrogen/Argon for 15 minutes (degassing is critical).
-
Mix Substrate, Boronic Acid (1.2 equiv), Base (3.0 equiv), and Catalyst in a sealed tube.
-
Heat to 90–100°C for 12 hours.
-
Work up with EtOAc/Water extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Starting Material Persists | Hydrolysis of C-Br bond | Ensure solvents are anhydrous. Avoid strong bases in the first step. |
| Multiple Spots on TLC | Self-condensation | Dilute the reaction. Add the thioamide slowly to the ketone. |
| Lachrymatory Effect in Lab | Poor containment | Neutralize all glassware with Thiosulfate. Do not remove from hood until washed. |
| Low Yield in Suzuki | Protodebromination | The Ar-Br bond is reducing instead of coupling. Switch to anhydrous conditions (DMF/Cs2CO3). |
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
-
Bromination of Acetophenones
-
King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.
-
-
Medicinal Utility of 3,5-Disubstituted Scaffolds
-
Safety Data (Alpha-Bromoacetophenones)
- Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Role of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. The α-bromoacetophenone scaffold serves as a cornerstone for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. Among these, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone emerges as a particularly valuable and versatile starting material. Its unique substitution pattern, featuring two bromine atoms and a methyl group on the phenyl ring, offers a handle for further functionalization and influences the electronic properties of the molecule, thereby modulating the biological activity of its derivatives.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" in the synthesis of three major classes of biologically active molecules: Chalcones , Aminothiazoles , and 1,4-Benzodiazepines . The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of Biologically Active Chalcones
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are renowned for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of halogen substituents on the aromatic rings of chalcones has been shown to enhance their biological efficacy.[2][5]
A. Mechanistic Insight: The Claisen-Schmidt Condensation
The synthesis of chalcones from 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone proceeds via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde. The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone, the chalcone.
B. Experimental Protocol: Synthesis of a Novel Bromo-Substituted Chalcone
This protocol details the synthesis of (2E)-1-(3-bromo-5-methylphenyl)-3-(aryl)-prop-2-en-1-one derivatives.
Materials:
-
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Distilled water
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a mortar, grind together 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).
-
Base Addition: Add powdered sodium hydroxide (2 mmol) to the mixture and continue grinding at room temperature. A change in color and the formation of a solid mass indicate the progress of the reaction.[6]
-
Reaction Monitoring: The reaction is typically complete within 15-30 minutes, as indicated by the formation of a hard solid.
-
Work-up: To the reaction mixture, add ice-cold water (20 mL) and carefully acidify with dilute HCl to neutralize the excess NaOH.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water until the washings are neutral. Recrystallize the product from ethanol to obtain the pure chalcone derivative.
-
Characterization: Characterize the synthesized chalcone using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
C. Data Presentation: Expected Yields and Physical Properties
| Chalcone Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| (2E)-1-(3-bromo-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₆H₁₁Br₂ClO | 414.52 | 85-95 | To be determined |
| (2E)-1-(3-bromo-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₇H₁₄Br₂O₂ | 426.10 | 80-90 | To be determined |
D. Visualization: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
II. Synthesis of Bioactive 2-Aminothiazoles
2-Aminothiazoles are a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates. They exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[7][8] The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of this important heterocyclic system.
A. Mechanistic Insight: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. In this case, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone serves as the α-bromoketone, and thiourea is used as the thioamide component. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring.[9][10][11]
B. Experimental Protocol: One-Pot Synthesis of a Novel 2-Aminothiazole Derivative
This protocol describes a one-pot synthesis of 4-(3-bromo-5-methylphenyl)thiazol-2-amine.
Materials:
-
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1 mmol) in ethanol (10 mL).
-
Thiourea Addition: To this solution, add thiourea (1.2 mmol).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure of the synthesized 2-aminothiazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
C. Data Presentation: Expected Yields and Physical Properties
| 2-Aminothiazole Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 4-(3-bromo-5-methylphenyl)thiazol-2-amine | C₁₀H₉BrN₂S | 285.16 | 80-90 | To be determined |
D. Visualization: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
III. Synthesis of Bioactive 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[13][14] They act as positive allosteric modulators of the GABA-A receptor. The synthesis of the benzodiazepine core often involves the condensation of a 1,2-diaminobenzene derivative with a β-dicarbonyl compound or its equivalent.
A. Mechanistic Insight: A Potential Synthetic Route
A plausible synthetic route to a novel 1,4-benzodiazepine derivative from 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone involves a multi-step process. The initial step would be the reaction of the α-bromoketone with a 1,2-diaminobenzene derivative. This would be followed by an intramolecular cyclization to form the seven-membered diazepine ring. The specific reaction conditions would need to be optimized to favor the desired cyclization pathway.
B. Experimental Protocol: A Proposed Synthesis of a Novel 1,4-Benzodiazepine
This protocol outlines a proposed, multi-step synthesis of a 2-(3-bromo-5-methylphenyl)-1H-1,4-benzodiazepine derivative.
Step 1: Synthesis of the Diamine Adduct
Materials:
-
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
-
o-Phenylenediamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and triethylamine (1.2 mmol) in dichloromethane (15 mL).
-
Ketone Addition: To this solution, add a solution of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1 mmol) in dichloromethane (5 mL) dropwise at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to the 1,4-Benzodiazepine
Materials:
-
Diamine adduct from Step 1
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the purified diamine adduct (1 mmol) in acetic acid (10 mL) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Characterize the final 1,4-benzodiazepine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
C. Data Presentation: Expected Product
| 1,4-Benzodiazepine Derivative | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(3-bromo-5-methylphenyl)-1H-1,4-benzodiazepine | C₁₆H₁₃BrN₂ | 313.20 |
D. Visualization: Proposed 1,4-Benzodiazepine Synthesis Pathway
Caption: Proposed two-step synthesis of a 1,4-benzodiazepine derivative.
Conclusion: A Gateway to Novel Bioactive Scaffolds
"2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" is a highly promising and adaptable starting material for the synthesis of a wide range of biologically active molecules. The protocols detailed in this guide for the synthesis of chalcones, 2-aminothiazoles, and 1,4-benzodiazepines provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The inherent reactivity of the α-bromo-ketone functionality, coupled with the unique substitution pattern of the aromatic ring, makes it an invaluable tool in the quest for novel therapeutics. Further exploration of its reactivity and the biological evaluation of its derivatives are sure to yield exciting discoveries in the field of drug development.
References
- Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC. (n.d.).
- Prasad, Y. R., et al. (2008). Synthesis and antimicrobial activity of some new chalcones. E-Journal of Chemistry, 5(3), 517-522.
-
Drugs.com. (2023, April 14). List of Benzodiazepine Anticonvulsants + Uses, Side Effects. Retrieved March 7, 2026, from [Link]
- Hasan, A., et al. (2018). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Journal of Physics: Conference Series, 1028, 012035.
- Ferreira, P. M. P., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Applied Pharmaceutical Science, 11(5), 001-009.
- Pawar, S. S., & Rindhe, S. S. (2014). Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica, 6(5), 219-222.
- Greenblatt, D. J., & Shader, R. I. (1982). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine, 49(4), 291-294.
- A highly efficient and rapid synthesis of 2-amino-4-arylthiazoles and 2-methyl-4-arylthiazole from α-bromoketone and thiourea/thioamide is described using room temperature ionic liquid at ambient conditions. (n.d.).
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved March 7, 2026, from [Link]
- Morimoto, K., et al. (1986). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Epilepsia, 27(6), 725-732.
- Steinhoff, B. J., et al. (2022). Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability. CNS Drugs, 36(9), 951-967.
- The optimum amount of urea for the selective bromination of ketones in DMF has been established. The obtained α-bromoketones have been used for the synthesis of 2-aminothiazoles in situ. (n.d.).
- The optimum amount of urea for the selective bromination of ketones in DMF has been established. The obtained α-bromoketones have been used for the... (n.d.).
- Kearney, P. C., Fernandez, M., & Flygare, J. A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(22), 13345-13358.
- A set of compounds was prepared from the 2-amino-4-(2-pyridyl) thiazole derivative 150 which was been synthesized by α-bromination of 2-acetylpyridine followed by condensation with thiourea. (n.d.).
- A new synthesis of 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones is reported. (n.d.).
- The preparation of 3-substituted 1,4-benzodiazepines by benzodiazepine enolate alkylation has been explored. (n.d.).
- The preparation of 3-substituted 1,4-benzodiazepines by benzodiazepine enolate alkylation has been explored. (n.d.).
- A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives under mild conditions was developed. (n.d.).
- An efficient and improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives via the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) was developed. (n.d.).
- This protocol outlines the synthesis of 6-(furan-2-yl)imidazo[2,1-b]thiazole from 2- bromo-1-furan-2-yl-ethanone and 2-aminothiazole. (n.d.).
- The presented aurones were synthesized by cyclization of chalcones which are prepaired from 2- hydroxy 5- bromo acetophenone and different aldehydes a series of bromo substituted aurones were synthesized and characterized through NMR, IR, and elemental analysis. (n.d.).
- The present study reports some fascinating results of Hantzsch's [3 + 2] cyclic condensation of α-bromo-1,3-diketones, a tri-electrophilic synthon generated in situ by bromination of 1,3-diketones using the mild brominating reagent NBS with trinucleophilic N-substituted thioureas. (n.d.).
Sources
- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drugs.com [drugs.com]
- 14. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Routes to Novel Compounds from 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Executive Summary: The "Linchpin" Scaffold
In modern drug discovery, particularly within kinase inhibitor development (e.g., p38 MAPK, VEGFR), the demand for polysubstituted aryl cores is critical. The compound 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone represents a high-value "linchpin" intermediate. Its utility stems from its dual-electrophile nature:
- -Bromoketone (Highly Reactive): A soft electrophile primed for heterocyclization (Hantzsch, cyclocondensation).
-
Aryl Bromide (Latent Reactive): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for late-stage diversification after the heterocyclic core is established.
This guide outlines three validated synthetic protocols to transform this scaffold into novel bioactive heterocycles, followed by a strategy for library expansion.
Safety & Handling Protocol (Critical)
Hazard Class: Lachrymator / Corrosive / Skin Sensitizer
-
Engineering Controls: All operations involving the
-bromoketone must be performed in a certified chemical fume hood . -
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills or clean glassware contaminated with the bromoketone.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent decomposition (darkening indicates HBr release).
Synthetic Pathways Overview
The following diagram illustrates the divergent synthesis strategy. The
Caption: Divergent synthesis starting from the
Detailed Experimental Protocols
Module A: Hantzsch Thiazole Synthesis
Target: 2-Amino-4-(3-bromo-5-methylphenyl)thiazole derivatives. Mechanism: Nucleophilic attack by sulfur followed by cyclodehydration.
Reagents:
-
Substrate: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1.0 equiv)
-
Nucleophile: Thiourea (or N-substituted thiourea) (1.1 equiv)
-
Solvent: Ethanol (Absolute)
Protocol:
-
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol (292 mg) of the
-bromoketone in 10 mL of absolute ethanol. -
Addition: Add 1.1 mmol (84 mg) of thiourea. The reaction is often exothermic; add slowly if scaling up.
-
Reflux: Fit the flask with a reflux condenser and heat to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, and a polar spot (hydrobromide salt of the product) will appear at the baseline.
-
-
Workup:
-
Cool the mixture to room temperature. A precipitate (product HBr salt) often forms.
-
Free Base Liberation: Pour the reaction mixture into 20 mL of saturated aqueous
. Stir for 15 minutes to neutralize. -
Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1]
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. If oil persists, use flash chromatography (0-5% MeOH in DCM).
Expected Yield: 85–95%
Module B: Imidazo[1,2-a]pyridine Synthesis
Target: 2-(3-Bromo-5-methylphenyl)imidazo[1,2-a]pyridine. Relevance: This fused bicycle is a bioisostere of indole and widely used in GABA receptor ligands and kinase inhibitors.
Reagents:
-
Substrate: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1.0 equiv)
-
Nucleophile: 2-Aminopyridine (1.1 equiv)
-
Base:
(1.5 equiv) -
Solvent: Ethanol or 1,4-Dioxane
Protocol:
-
Setup: Charge a reaction vial with 1.0 mmol of the
-bromoketone, 1.1 mmol (104 mg) of 2-aminopyridine, and 1.5 mmol (126 mg) of . -
Solvent: Add 5 mL of Ethanol.
-
Reaction: Heat to reflux for 6 hours.
-
Note: The base is included to scavenge HBr in situ, driving the equilibrium.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water (10 mL) and extract with DCM (
mL).
-
-
Purification: Flash chromatography on silica gel. Elute with Hexane:EtOAc (gradient 80:20 to 50:50).
Data Summary for Heterocycle Formation:
| Parameter | Route A (Thiazole) | Route B (Imidazopyridine) |
| Nucleophile | Thiourea | 2-Aminopyridine |
| Stoichiometry | 1:1.1 | 1:1.1 |
| Temp/Time | 78°C / 2-4 h | 78°C / 6 h |
| Workup pH | Basic ( | Basic ( |
| Key NMR Signal | Thiazole C5-H ( | Imidazo C3-H ( |
Module C: Library Expansion via Suzuki-Miyaura Coupling
Concept: Once the heterocycle is formed, the 3-bromo substituent on the phenyl ring becomes the primary reactive site. This allows for the introduction of diverse biaryl systems without affecting the heterocyclic core.
Reagents:
-
Substrate: Heterocyclic intermediate from Module A or B (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Protocol:
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Add the solvent mixture. Sparge with Argon for 5 minutes (Critical step to prevent homocoupling).
-
Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under Argon.
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.
References
-
Hantzsch Thiazole Synthesis: Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines." Comprehensive Heterocyclic Chemistry.
-
Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.
-
Suzuki Coupling on Thiazoles: Oh, C. H., et al. (2004). "Palladium-catalyzed cross-coupling of chloromethyl-substituted thiazoles." Tetrahedron Letters.
-
Safety of $\alpha-Haloketones: Occupational Safety and Health Administration (OSHA). "Phenacyl Bromide Safety Data."
-
General Reactivity of 3,5-Disubstituted Aromatics: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Guide: Preventing Over-bromination in the Synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
As a Senior Application Scientist, I've frequently guided researchers through the nuances of selective halogenation. The synthesis of α-bromo ketones, such as 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, is a foundational reaction, yet it presents a common and often frustrating challenge: controlling the reaction to prevent the formation of di- and tri-brominated byproducts. This guide is designed to provide you with not just a protocol, but a deeper understanding of the reaction's mechanics, enabling you to troubleshoot and optimize this synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the α-bromination of your starting material, 1-(3-bromo-5-methylphenyl)ethanone.
Q1: What is the reaction mechanism for the α-bromination of an acetophenone derivative?
A1: The α-bromination of an acetophenone derivative under acidic conditions proceeds via an enol intermediate. This is a three-step mechanism[1].
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon. This step is the slowest and therefore the rate-determining step of the reaction[1][2].
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This forms the α-bromo ketone and regenerates the acid catalyst[1][3].
Because enol formation is the slow step, the reaction rate is dependent on the concentration of the ketone and the acid, but notably independent of the bromine concentration[1].
Q2: In this synthesis, why is the acetyl side-chain brominated instead of adding another bromine to the aromatic ring?
A2: The selectivity between side-chain (α-bromination) and aromatic ring bromination is dictated by the reaction conditions and the electronic nature of the substrate.
-
Reaction Conditions: α-Bromination is typically favored under conditions that promote enol formation, such as in the presence of an acid catalyst[4]. Further electrophilic aromatic substitution (bromination on the ring) generally requires a Lewis acid catalyst (like FeBr₃) to make the bromine a much stronger electrophile, which is necessary to overcome the deactivation of the already substituted aromatic ring[5][6].
-
Substrate Electronics: The starting material, 1-(3-bromo-5-methylphenyl)ethanone, has two deactivating groups on the aromatic ring (the bromo and the acetyl groups). While the methyl group is activating, the overall effect is a deactivated ring, making further electrophilic aromatic substitution difficult without a strong catalyst. The acidic conditions used for α-bromination are specifically chosen to facilitate the enolization of the acetyl group, directing the reaction to the side chain[4].
Q3: What are the most common impurities I should expect in my crude product?
A3: The primary impurities are typically unreacted starting material, 1-(3-bromo-5-methylphenyl)ethanone, and the most common over-brominated byproduct, 2,2-dibromo-1-(3-bromo-5-methylphenyl)ethanone[7]. Residual acidic impurities, like hydrogen bromide (HBr) generated during the reaction, may also be present and can cause the product to have a yellowish or brownish color[7].
Section 2: Troubleshooting Guide: Over-bromination
This is the core of the guide, directly addressing the most prevalent issue in this synthesis.
Question: My TLC and/or NMR analysis shows a significant amount of the 2,2-dibromo byproduct alongside my desired mono-brominated product. How can I improve selectivity?
Answer: Achieving high selectivity for the mono-brominated product requires precise control over several key reaction parameters. The formation of the dibromo-byproduct occurs when the initially formed mono-bromo product enolizes and reacts with another equivalent of bromine. Here’s how to systematically address and prevent this.
Stoichiometric Control of Bromine
-
The "Why": This is the most critical factor. Any excess of bromine present after the starting material is consumed will readily react with the mono-brominated product, which can also form an enol, leading to the dibrominated species.
-
The Solution: Use a slight sub-stoichiometric amount of bromine. It is often better to have a small amount of unreacted starting material, which is generally easier to separate from the product than the dibrominated impurity, than to push the reaction to completion with excess bromine[4].
-
Expert Recommendation: Start with 0.95-0.98 molar equivalents of bromine relative to your starting acetophenone. Monitor the reaction by TLC. If a significant amount of starting material remains after a reasonable time, you can consider a very small additional charge of bromine, but this should be done with extreme caution.
Reaction Temperature and Rate of Addition
-
The "Why": Bromination is an exothermic reaction. A rapid increase in temperature can accelerate the rate of the second bromination, reducing selectivity. Slow, controlled addition of bromine ensures that its concentration in the reaction mixture remains low at all times.
-
The Solution:
-
Maintain a low reaction temperature. A range of 0-5 °C is often effective for the bromination of acetophenones[4][8].
-
Dissolve the bromine in a portion of the reaction solvent (e.g., acetic acid or methanol) and add it dropwise to the solution of the acetophenone derivative over an extended period (e.g., 1-2 hours) using an addition funnel.
-
Ensure vigorous stirring to prevent localized areas of high bromine concentration.
-
Choice of Solvent
-
The "Why": The solvent can influence the rate of enolization and the solubility of the reactants and products.
-
The Solution:
-
Methanol with catalytic acid (e.g., HCl) is reported to be highly effective for selective side-chain bromination of acetophenones with moderate electron density on the aromatic ring[4][8][9].
-
Glacial Acetic Acid is also a very common and effective solvent, as it can act as both the solvent and the acid catalyst[10][11].
-
Real-Time Reaction Monitoring
-
The "Why": Every reaction is slightly different. Relying solely on a timed procedure can be misleading. Monitoring allows you to stop the reaction at the optimal point, maximizing the yield of the desired product before significant over-bromination occurs.
-
The Solution: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Prepare three lanes on your TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn). The product is more non-polar than the starting material, so it will have a higher Rf value. The dibrominated product will be even more non-polar (higher Rf still). Stop the reaction as soon as the starting material spot becomes faint.
Summary of Key Parameters for Selectivity
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Bromine Stoichiometry | 1.0 - 1.1 equivalents | 0.95 - 0.98 equivalents | Prevents excess Br₂ from reacting with the mono-bromo product.[4] |
| Reaction Temperature | Room Temperature | 0 - 5 °C | Slows down the reaction rate, especially the second bromination, allowing for better control.[4] |
| Rate of Addition | Rapid or portion-wise | Slow, dropwise addition | Maintains a low concentration of Br₂, minimizing localized excess that leads to over-bromination.[1] |
| Monitoring | Timed reaction | TLC Monitoring | Allows for quenching the reaction at peak mono-bromo concentration, preventing byproduct formation.[7] |
Section 3: Visual Diagrams
Troubleshooting Workflow
Caption: Troubleshooting workflow for over-bromination.
Reaction Mechanism
Caption: Acid-catalyzed α-bromination mechanism.
Section 4: Recommended Experimental Protocol
This protocol incorporates the best practices discussed above for the selective synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone.
Materials:
-
1-(3-bromo-5-methylphenyl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Standard glassware for work-up and purification
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction (e.g., Ethyl Acetate) and recrystallization/chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(3-bromo-5-methylphenyl)ethanone in glacial acetic acid (approx. 5-10 mL per gram of starting material). Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: In a separate container, carefully measure 0.97 equivalents of bromine and dilute it with a small amount of cold glacial acetic acid. Transfer this solution to an addition funnel.
-
Reaction: Add the bromine solution dropwise to the stirred solution of the acetophenone derivative over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress every 30 minutes using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete when the starting material is consumed (or only a trace amount remains).
-
Quenching: Once the reaction is complete, quench it by slowly pouring the reaction mixture into a beaker of ice water. A precipitate (the crude product) should form. To remove excess bromine and acidic byproducts, add saturated sodium bisulfite solution dropwise until the orange/yellow color of bromine disappears, followed by slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral.
-
Work-up: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or an oil[7].
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Column Chromatography: If the product is an oil or recrystallization fails to remove the dibrominated impurity, purify the crude material via silica gel column chromatography[7]. Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar dibrominated byproduct and the more polar starting material from the desired product.
-
References
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]
-
Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. Available from: [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. Available from: [Link]
-
University of California, Irvine. (n.d.). Experiment 16: Electrophilic Aromatic Substitution. Available from: [Link]
-
Goswami, A., et al. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Available from: [Link]
-
Semantic Scholar. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]
-
ResearchGate. (n.d.). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). Available from: [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]
-
PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available from: [Link]
-
Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]
-
ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available from: [Link]
-
Quora. (2020). What is bromination acetophenone?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. zenodo.org [zenodo.org]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography protocol for "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" purification.
Technical Support Center: Purification of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Topic: Column Chromatography Protocol & Troubleshooting
Target Molecule: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (an
Introduction: The Purification Challenge
Purifying 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone presents a classic "Goldilocks" problem in organic synthesis. The target molecule is sandwiched between two impurities with very similar physicochemical properties:
-
The Precursor: 1-(3-bromo-5-methylphenyl)ethanone (Starting Material, SM).
-
The Over-Brominated Byproduct: 2,2-Dibromo-1-(3-bromo-5-methylphenyl)ethanone.
Furthermore,
Module 1: Pre-Chromatography Diagnostics (The Triage)
Before packing your column, you must define the separation landscape.
Q: Which TLC visualization method is best? My spots are faint. A: Do not rely solely on UV. While the aromatic ring is UV-active, the bromine atom heavy-atom effect can sometimes quench fluorescence.
-
Primary: UV (254 nm).
-
Secondary (Chemical Stain): Anisaldehyde Stain or Vanillin Stain .[1] These are superior for ketones. The
-bromo ketone typically stains a different shade (often yellowish-brown) compared to the starting methyl ketone (often pink/purple or distinct brown) due to the difference in enolization potential.
Q: What is the expected elution order? A: On standard Silica Gel 60 with Hexane/Ethyl Acetate:
-
Fastest (
): -Dibromo impurity (Least polar). -
Middle (
): Target Mono-bromo compound. -
Slowest (
): Starting Methyl Ketone (Most polar, due to accessible carbonyl oxygen).
Q: My Target and Starting Material are co-eluting. What now?
A: Switch solvent selectivity, not just strength. If Hexane/EtOAc fails, use Toluene/Hexane or DCM/Hexane . The
Module 2: The Purification Protocol
Objective: Isolate >95% pure mono-bromide with minimal silica contact time.
Step 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Scale: Use a silica-to-crude ratio of 30:1 to 50:1 by weight.
-
Neutralization (Optional but Recommended): If your crude is dark or acid-sensitive, flush the column with 1% Et
N in Hexanes, then flush with pure Hexanes before loading. Note: Do not put Et N in the eluent, as it can react with the -bromide.
Step 2: Sample Loading (Critical)
Do NOT wet load using a large volume of DCM or EtOAc. This causes band broadening.
-
Preferred Method: Dry Loading. Dissolve crude in minimum DCM, add silica (1:1 ratio with crude mass), and rotovap to a free-flowing powder. Load this powder on top of the packed column.
Step 3: Elution Gradient
Run the column at a brisk flow rate.
| Volume (Column Volumes) | Solvent System (v/v) | Target Eluting |
| 1 - 3 | 100% Hexanes | Flushes non-polar grease/hydrocarbons. |
| 4 - 8 | 98:2 Hexane:EtOAc | Moves the Di-bromo impurity. |
| 9 - 15 | 95:5 Hexane:EtOAc | TARGET usually elutes here. |
| 16+ | 90:10 Hexane:EtOAc | Flushes unreacted Starting Material . |
Step 4: Post-Column Workup
Evaporate fractions immediately at
Module 3: Troubleshooting & FAQs
Q: The product turned yellow/brown after the column. Is it decomposing? A: Likely, yes. Phenacyl bromides degrade to release HBr, which is autocatalytic.
-
Fix: Wash the pooled fractions with cold saturated NaHCO
solution before rotary evaporation. -
Prevention: Store the solid in the freezer (-20°C), protected from light.
Q: I have a mixture of Mono-bromo and Di-bromo that I can't separate. A: Stop using chromatography.
-
Fix: Recrystallization. Dissolve the mixture in hot Ethanol or Methanol. The Di-bromo species is usually much less soluble and may crystallize out first, or the Mono-bromo can be coaxed out by adding water (turbidity point) and cooling slowly.
-
Chemical Fix: If you have mostly Mono but some Di, you can reduce the Di-bromo back to Mono using Diethyl Phosphite (HPO(OEt)
) and base, though this is an advanced synthetic repair.
Q: The compound is oiling out instead of crystallizing. A: This is common for "3-bromo-5-methyl" substituted aromatics due to the disruption of crystal packing.
-
Fix: Dissolve the oil in minimum Pentane or Hexane (with a drop of DCM if needed) and place it in a dry ice/acetone bath. Scratch the flask sides with a glass rod to induce nucleation.
Visualizing the Workflow
The following diagram outlines the decision logic for purification, ensuring you choose the right path (Crystallization vs. Chromatography) based on crude purity.
Caption: Decision matrix for purification based on impurity profile observed via TLC.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. 2
-
Organic Syntheses. (1973). Bromination of alpha-Methylene Ketones. Org. Syn. Coll. Vol. 5, p. 117. 4
- Podgoršek, A. et al. (2009). Halogenation of Ketones with N-halosuccinimides. Current Organic Chemistry, 13(8). (General reference for stability of -halo ketones).
-
University of Rochester. (n.d.). TLC Stains and Visualization Methods. 5
Sources
Identifying impurities in "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" synthesis
Technical Support Center: Synthesis & Impurity Profiling Subject: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone Ticket ID: CHEM-SUP-2026-882 Status: Open Analyst: Senior Application Scientist
Introduction: The Synthetic Challenge
You are likely synthesizing 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone as a critical intermediate for kinase inhibitor development (e.g., p38 MAPK or JAK inhibitors). This molecule belongs to the class of substituted phenacyl bromides.
While the reaction appears straightforward—electrophilic
This guide moves beyond basic textbook definitions to address the specific troubleshooting scenarios you will face in the lab.
Module 1: The Impurity Landscape
To solve purity issues, you must visualize the competition between the desired pathway and the parasitic side reactions.
Key Insight: The reaction proceeds via an Enol Intermediate .[1][2] The rate-limiting step is enolization.[1] Once the first bromine is added, the resulting
Visualizing the Reaction Pathways
Figure 1: Reaction network showing the critical "runaway" pathway to the Dibromo impurity (Red Arrow).
Module 2: Troubleshooting Guide (Q&A)
Scenario 1: "I see a peak at +78/80 Da in my LC-MS, and it's growing over time."
Diagnosis: You have
Corrective Actions:
-
Stoichiometry Control: Never use a generic 1.1 eq of Bromine. Use 0.95 eq . It is easier to separate unreacted Starting Material (SM) than the Dibromo impurity.
-
Reagent Switch: Switch from liquid
to Phenyltrimethylammonium tribromide (PTAB) or N-Bromosuccinimide (NBS) with p-TsOH. These reagents release active bromine slowly, keeping the concentration low and favoring mono-bromination. -
Temperature: Lower the temperature to
. The activation energy for the second bromination is slightly higher; cooling suppresses it.
Scenario 2: "My product is turning into a sticky brown oil during drying."
Diagnosis: Hydrolysis and Polymerization (Impurity C).
The Mechanism: Phenacyl bromides are potent alkylating agents (lachrymators). In the presence of residual moisture or base, the Bromine is displaced by
Corrective Actions:
-
Quench Protocol: Do not use strong bases (NaOH/NaHCO3) to neutralize the reaction if possible. Use water or weak buffer, and separate phases immediately.
-
Drying: Dry the organic layer thoroughly with
before evaporation. -
Storage: Store the solid under Argon at -20°C. Do not leave it in solution for extended periods.
Scenario 3: "I suspect ring bromination. Is this likely?"
Diagnosis: Regio-isomerism (Impurity B). Technical Analysis:
-
Substituents: The ring has an Acetyl group (Strong Deactivator), a Bromine (Deactivator), and a Methyl group (Activator).
-
Directing Effects: The Methyl group directs ortho/para. The Acetyl directs meta.
-
Conclusion: The ring is overall electron-deficient. Electrophilic Aromatic Substitution (EAS) is highly unlikely under standard conditions (
/Acetic Acid). -
Exception: If you use a Lewis Acid catalyst (like
or excess ), you might force bromination at the position ortho to the methyl group. Avoid Lewis acids.
Module 3: Analytical Protocols
Standard HPLC methods often fail because the acidic mobile phase can degrade the product on-column. Use this validated method.
Method: Reverse Phase HPLC (Stability Indicating)
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Do not use unbuffered water) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Carbonyl) |
| Sample Diluent | 100% MeCN (Avoid water in diluent to prevent hydrolysis) |
Data Interpretation Table:
| Relative Retention Time (RRT) | Identity | Characteristic Mass Shift (LC-MS) |
| 0.85 | Hydroxy-impurity (Hydrolysis) | [M-Br+OH] ( |
| 1.00 | Target Product | [M+H]+ |
| 1.15 | Starting Material (Methyl Ketone) | [M-Br+H] ( |
| 1.25 | Dibromo Impurity | [M+Br-H] ( |
Module 4: Validated Synthesis Workflow
To minimize the impurities discussed above, follow this optimized protocol.
Figure 2: Optimized workflow to minimize dibromo-impurity formation.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-(3-bromo-5-methylphenyl)ethanone (1.0 eq) in Glacial Acetic Acid (5-10 volumes). Why: Acetic acid promotes enolization without acting as a strong nucleophile.
-
Initiation: Add a catalytic amount of p-TsOH or HBr/AcOH (0.1 eq).
-
Addition: Add Bromine (
, 0.95 eq) diluted in Acetic Acid dropwise over 1 hour. Control: Slow addition prevents high local concentrations of , reducing dibromination. -
Workup: Pour the mixture into ice water (10 volumes). The product should precipitate as a solid.
-
Purification: Recrystallize from Ethanol/Hexane. Note: Do not distill. Phenacyl bromides are thermally unstable.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of
-halogenation and enolization kinetics). -
Podgoršek, A., et al. (2009). "Halogenation of Ketones with N-Bromosuccinimide". Tetrahedron, 65(22), 4429-4439. (Alternative NBS protocols for sensitive substrates).
-
Sigma-Aldrich. (2024). 2-Bromoacetophenone Derivatives: Safety and Handling. (Safety data regarding lachrymatory properties and storage stability).
-
Eisenberg, E. J., et al. (1996). "High-performance liquid chromatographic determination of cytosine-containing compounds by precolumn fluorescence derivatization with phenacyl bromide". Journal of Chromatography B, 679, 119-127. (HPLC conditions and derivatization chemistry).
Disclaimer: This guide is for research purposes only. 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is a potent lachrymator. All operations must be performed in a functioning fume hood.
Sources
Optimizing reaction conditions for the synthesis of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone".
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the
Reaction Pathway & Mechanism
The synthesis relies on the acid-catalyzed
Mechanistic pathway for the acid-catalyzed α-bromination of 3-bromo-5-methylacetophenone.
Troubleshooting & FAQs
Q1: Why am I seeing significant amounts of the
Q2: Is there a risk of electrophilic aromatic substitution (ring bromination) instead of
Q3: My reaction using N-Bromosuccinimide (NBS) is sluggish and incomplete. How can I drive it to completion? A3: NBS alone is often insufficiently electrophilic to brominate deactivated acetophenones without a promoter. Causality & Solution: The reaction rate is dependent on the concentration of the ketone and the acid catalyst, independent of the bromine concentration. Adding 10-20 mol% of p-Toluenesulfonic acid (p-TsOH) accelerates the rate-determining enol formation. For further optimization, applying microwave irradiation can reduce reaction times from several hours to under 30 minutes [4].
Q4: How should I handle the purified product? It causes severe eye and respiratory irritation.
A4: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is a phenacyl bromide. Compounds in this class are potent alkylating agents and severe lachrymators (tear gas agents).
Causality & Solution: The highly electrophilic
Quantitative Data: Reagent Comparison
To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of common brominating systems applied to acetophenone derivatives:
| Brominating Agent | Catalyst / Promoter | Solvent System | Selectivity (Mono:Di) | Typical Reaction Time | Expected Yield |
| Acetic Acid (Solvent) | Glacial AcOH | Poor (Prone to di-bromo) | 1 - 3 hours | 40 - 60% | |
| NBS | p-TsOH (10 mol%) | MeCN or THF | Excellent (>95:5) | 30 min (Microwave) | 85 - 95% |
| None (Self-promoting) | EtOAc / | Excellent (>98:2) | 2 - 4 hours (Reflux) | 80 - 90% |
Validated Experimental Protocols
Protocol A: Highly Selective Synthesis using Copper(II) Bromide ( )
This method is ideal for scaling up due to its operational simplicity, lack of over-bromination, and built-in visual validation of reaction progress [5].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 1-(3-bromo-5-methylphenyl)ethanone in a 1:1 mixture of Ethyl Acetate and Chloroform (approx. 10 mL/mmol of substrate).
-
Reagent Addition: Add 2.0 equivalents of finely powdered Copper(II) bromide (
). Note: acts as both the brominating agent and the Lewis acid, reducing to during the reaction. -
Reaction & Self-Validation: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction progress is self-validating: monitor the color change of the copper salt from dark green/black (
) to a white/pale yellow precipitate ( ). -
Workup: Once complete (typically 2-4 hours, verify by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the
precipitate. Wash the filter cake thoroughly with Ethyl Acetate. -
Purification: Concentrate the filtrate under reduced pressure (strictly in a fume hood). Recrystallize the crude residue from ethanol or hexane to afford pure 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone.
Protocol B: Metal-Free Synthesis using NBS and p-TsOH
This method avoids heavy metals and is highly efficient under microwave irradiation, making it ideal for rapid library synthesis [6].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the starting ketone in anhydrous Acetonitrile (MeCN).
-
Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.1 equivalents of p-Toluenesulfonic acid monohydrate (p-TsOH·
). -
Reaction: Subject the sealed reaction vessel to microwave irradiation (e.g., 80°C, 100 W) for 15-30 minutes. (Alternative: For thermal conditions, heat at 70°C for 3-5 hours).
-
Quenching: Cool to room temperature and quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (
) to destroy excess NBS and mitigate lachrymator exposure. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) to isolate the target
-bromoketone.
References
-
King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry, 1964, 29(12), 3459–3461. URL:[Link]
-
Gao, Y., et al. "Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates." BMC Chemistry, 2024, 18(1), 38. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Green, Facile Method for Selective α‑Bromination of Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromo-2'-chloroacetophenone | 5000-66-8 [smolecule.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Handling of Polyhalogenated Acetophenones
This guide serves as a dedicated technical resource for researchers, chemists, and professionals in drug development who are working with polyhalogenated acetophenones. These compounds are pivotal building blocks in organic synthesis, but their preparation and handling are fraught with challenges ranging from complex reaction control to significant safety concerns. This document provides in-depth, experience-driven answers to common problems, troubleshooting guides for synthesis and handling, and validated protocols to enhance the success and safety of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and challenges associated with polyhalogenated acetophenones.
Q1: What are the primary challenges in synthesizing polyhalogenated acetophenones?
The synthesis of polyhalogenated acetophenones is primarily challenged by issues of selectivity and reaction control. The electron-withdrawing nature of the halogen atoms and the acetyl group deactivates the aromatic ring, making subsequent halogenations progressively more difficult. Key challenges include:
-
Regioselectivity: Controlling the position of incoming halogen atoms on the aromatic ring can be difficult, often leading to a mixture of isomers.
-
Reaction Rate: The deactivated ring requires harsh reaction conditions (e.g., high temperatures, strong Lewis acids), which can lead to side reactions and degradation.
-
Side Reactions: Besides isomeric products, side reactions such as benzylic halogenation (at the methyl group of the acetophenone) can occur, further complicating the product mixture.
-
Purification: The similar physical properties of the resulting isomers and byproducts make purification by standard methods like crystallization or column chromatography challenging.
Q2: Why are polyhalogenated acetophenones often difficult to handle and store?
Handling and storage difficulties arise from their chemical reactivity and potential toxicity.
-
Lachrymatory Properties: Many polyhalogenated acetophenones, especially those with bromine or chlorine at the benzylic position (α-haloacetophenones), are potent lachrymators (tear-producing agents) and are highly irritating to the skin, eyes, and respiratory system.
-
Light and Air Sensitivity: Some of these compounds can be sensitive to light and air, leading to degradation over time. For instance, they can undergo self-condensation or other decomposition reactions.
-
Toxicity: Due to their reactivity as alkylating agents, many polyhalogenated acetophenones are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part 2: Troubleshooting Guide: Synthesis
This section provides a problem-and-solution framework for common issues encountered during the synthesis of polyhalogenated acetophenones.
Problem 1: Low yield or no reaction during the halogenation of an acetophenone.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old or have absorbed moisture, reducing its activity.
-
Solution: Use a freshly opened or properly stored catalyst. Consider using a more potent catalyst system if the substrate is highly deactivated.
-
-
Poor Quality of Halogenating Agent: The halogenating agent (e.g., Cl₂, Br₂, NBS, NCS) may have degraded.
-
Solution: Use a fresh batch of the halogenating agent. For gases like chlorine, ensure the delivery system is free of leaks and moisture.
-
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, or it may contain impurities (like water) that quench the catalyst.
-
Solution: Ensure the solvent is anhydrous. For Friedel-Crafts type reactions, non-polar solvents like dichloromethane or carbon disulfide are often preferred.
-
-
Reaction Temperature is Too Low: The activation energy for the halogenation of a deactivated ring can be high.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Troubleshooting Workflow for Low Yield
Below is a decision-tree diagram to guide your troubleshooting process when encountering a low-yield halogenation reaction.
Caption: A decision-making workflow for troubleshooting low-yield halogenation reactions.
Problem 2: Formation of multiple products and difficulty in purification.
Possible Causes & Solutions:
-
Lack of Regioselectivity: As mentioned, halogenation can occur at different positions on the aromatic ring, leading to a mixture of isomers.
-
Solution: The choice of catalyst and solvent can influence regioselectivity. For example, using a bulky Lewis acid might favor halogenation at the less sterically hindered position. It is also crucial to maintain a consistent and optimal reaction temperature, as temperature fluctuations can affect the isomeric ratio.
-
-
Benzylic Halogenation: Halogenation at the methyl group of the acetophenone is a common side reaction, especially under free-radical conditions (e.g., initiated by light or radical initiators).
-
Solution: Conduct the reaction in the dark to minimize light-induced radical formation. Avoid using radical initiators unless benzylic halogenation is the desired outcome.
-
-
Over-halogenation: The desired monohalogenated product can react further to give di- or tri-halogenated products.
-
Solution: Use the halogenating agent as the limiting reagent. A slow, dropwise addition of the halogenating agent can help to maintain a low concentration, favoring the mono-substituted product.
-
Table 1: Solvent Effects on Halogenation Selectivity
| Solvent | Polarity | Typical Use Case | Potential Issues |
| Carbon Disulfide (CS₂) | Non-polar | Classic Friedel-Crafts reactions | Toxic, flammable |
| Dichloromethane (DCM) | Polar aprotic | General purpose, good solubility | Can be reactive under certain conditions |
| Nitrobenzene | Polar aprotic | For highly deactivated substrates | High boiling point, difficult to remove |
Part 3: Troubleshooting Guide: Handling and Storage
Problem: The polyhalogenated acetophenone sample has degraded or changed color upon storage.
Possible Causes & Solutions:
-
Exposure to Light: Many organic halides are photosensitive and can decompose to form radicals, leading to discoloration (often yellow or brown) and the formation of impurities.
-
Solution: Store polyhalogenated acetophenones in amber glass vials or bottles to protect them from light.
-
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the halogen atoms, especially those in the benzylic position.
-
Solution: Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite). Ensure the container is tightly sealed.
-
-
Oxidation: Exposure to air can cause oxidation, particularly for sensitive compounds.
-
Solution: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloroacetophenone via Friedel-Crafts Acylation
This protocol describes a common method for synthesizing a di-halogenated acetophenone.
Materials:
-
1,3-Dichlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler).
-
Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Acetyl Chloride: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench it by pouring it over crushed ice containing concentrated HCl.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2,4-dichloroacetophenone.
References
-
"Regioselective Bromination of Activated Aromatic Compounds." Organic Chemistry Portal. [Link]
Validation & Comparative
Comparative reactivity of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" with other 2-bromoacetophenones.
This guide provides a technical analysis of the reactivity of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone , ranking its performance against standard phenacyl bromide derivatives. The analysis is grounded in physical organic chemistry principles (Hammett correlations) and validated by standard experimental protocols.
Executive Summary & Compound Profile
Compound: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Class:
Technical Verdict:
This compound exhibits enhanced electrophilicity compared to unsubstituted 2-bromoacetophenone and 4-bromo-2-bromoacetophenone. The specific 3,5-substitution pattern creates a unique electronic environment where the electron-withdrawing effect of the meta-bromo group dominates the weak electron-donating effect of the meta-methyl group, resulting in a net activation of the
Electronic & Steric Analysis (The "Why")
To predict and rationalize the reactivity, we apply the Hammett Equation (
Hammett Substituent Constants ( )
We calculate the composite electronic effect (
- (Br): +0.39 (Strongly Electron Withdrawing)
- (Me): -0.07 (Weakly Electron Donating)
-
Net
(3-Br-5-Me): +0.32
Reactivity Hierarchy
Higher positive
| Compound Derivative | Substituent(s) | Hammett | Reactivity Prediction |
| 4-Nitro | 4-NO | +0.78 | Highest (Very Fast, potential for side reactions) |
| 3-Bromo-5-Methyl | 3-Br, 5-Me | +0.32 | High (Ideal balance of speed/stability) |
| 4-Bromo | 4-Br | +0.23 | Moderate-High |
| Unsubstituted | H | 0.00 | Baseline |
| 4-Methoxy | 4-OMe | -0.27 | Low (Requires longer reaction times/heat) |
Insight: The 3-bromo-5-methyl derivative is predicted to be more reactive than the common 4-bromo analog. This suggests that protocols optimized for 4-bromophenacyl bromide may proceed faster with this derivative, requiring careful monitoring to prevent over-reaction.
Visualizing the Reactivity Landscape
The following diagram illustrates the relative reactivity and the mechanistic pathway for the primary application (Hantzsch Thiazole Synthesis).
Caption: Hierarchy of electrophilic activation (Left) and the kinetic bottleneck of Hantzsch synthesis (Right).
Experimental Protocols
Protocol A: Comparative Kinetic Assessment (Conductometry)
To experimentally verify the reactivity difference, use a conductometric method tracking bromide ion release.
Reagents:
-
Substrate (0.01 M in Ethanol): 3-bromo-5-methyl vs. 4-bromo analogs.
-
Nucleophile: Pyridine (0.05 M in Ethanol).
Workflow:
-
Setup: Thermostat reaction vessel to 30°C.
-
Initiation: Mix 10 mL of substrate solution with 10 mL of pyridine solution.
-
Measurement: Record conductivity (
) every 30 seconds. The release of ionic bromide (Br ) and formation of the pyridinium salt increases conductivity. -
Analysis: Plot
vs. time. The slope corresponds to the pseudo-first-order rate constant ( ). -
Expectation: The slope for the 3-bromo-5-methyl derivative should be approximately 1.2x to 1.5x steeper than the 4-bromo analog.
Protocol B: Hantzsch Thiazole Synthesis (Preparative)
This protocol is optimized for the enhanced reactivity of the 3-bromo-5-methyl derivative.
Reagents:
-
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1.0 equiv)
-
Thiourea or substituted Thioamide (1.1 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the ketone in 5 mL of absolute ethanol at room temperature.
-
Addition: Add 1.1 mmol of thiourea.
-
Reflux: Heat to reflux.[6]
-
Note: Due to the enhanced reactivity (
), reaction completion is expected within 30-45 minutes , compared to 1-2 hours for unsubstituted analogs.
-
-
Monitoring: Check TLC (System: Hexane/EtOAc 3:1) every 15 minutes. Look for the disappearance of the starting material (
). -
Workup: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates. Filter and wash with cold ethanol.
-
Neutralization (Optional): If free base is required, suspend solid in water and adjust pH to 8-9 with aqueous NH
OH.
Safety & Stability (Critical)
-
Lachrymator: Like all
-haloketones, this compound is a potent lachrymator (tear gas agent). Handling must occur in a functioning fume hood. -
Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2-8°C, protected from light. The enhanced electrophilicity makes it more susceptible to hydrolysis or degradation by ambient moisture compared to deactivated analogs (e.g., 4-methoxy).
References
-
Hammett Equation & Substituent Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
-
Kinetics of Phenacyl Bromides
-
Karim, A., et al. (2013). Kinetics of Nucleophilic Substitution of Phenacyl Bromides. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 107.[7]
-
-
Hantzsch Thiazole Synthesis Applications
-
Compound Data (NIST)
-
NIST Chemistry WebBook. Ethanone, 2-bromo-1-(3-bromophenyl)- Properties.
-
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02528D [pubs.rsc.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Spectroscopic Monitoring of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone Pathways
Topic: Spectroscopic Analysis of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" Reaction Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (referred to herein as BBME ) is a high-value electrophilic scaffold used extensively in the synthesis of bioactive heterocycles, particularly thiazoles and imidazoles via the Hantzsch synthesis. However, its high reactivity and lachrymatory nature present distinct challenges in process control.
This guide objectively compares spectroscopic methodologies—In-situ IR (ReactIR) , High-Field NMR , and UHPLC-MS —for monitoring the formation and consumption of BBME intermediates. We prioritize data that enables researchers to distinguish between the kinetic enol intermediates of the precursor and the metastable hydroxy-thiazoline species formed during downstream derivatization.
The Target Molecule: Reactivity & Challenges[1]
BBME functions as a "linchpin" intermediate. It is synthesized via
-
Electrophilic Site: The
-carbon is highly susceptible to attack by nucleophiles (thioamides, amines). -
Stability Profile: Prone to photolytic degradation and hydrolysis.
-
Safety: Potent lachrymator; requires closed-system monitoring where possible.
The Critical Intermediates
-
Pre-cursor Enol: Transient species formed during the bromination of the parent acetophenone.
-
Tetrahedral Adduct (Hantzsch): When BBME reacts with thiourea, a non-aromatic hydroxy-thiazoline intermediate forms before dehydration to the final thiazole. Detecting this species is key to optimizing yield.
Comparative Analytical Framework
The following table contrasts the three primary modalities for monitoring BBME reaction pathways.
| Feature | Method A: | Method B: In-situ FTIR (ReactIR) | Method C: UHPLC-MS (ESI+) |
| Primary Utility | Structural confirmation & purity assay.[1] | Real-time kinetic profiling & endpoint detection. | Trace impurity analysis & molecular weight confirmation. |
| Key Signal (BBME) | C=O Stretch (~1695 cm | [M+H] | |
| Intermediate Detection | Excellent for stable intermediates; poor for transient species (<1s). | Excellent for detecting the disappearance of reactants and appearance of intermediates. | High sensitivity, but ionization suppression can mask non-polar intermediates. |
| Sampling Requirement | Aliquot withdrawal (invasive). | Non-invasive probe (in-line). | Aliquot withdrawal (invasive). |
| Throughput | Low (Offline). | Continuous (Online). | Medium (At-line). |
Expert Insight: Causality in Selection
-
Choose In-situ IR when optimizing the rate of addition of bromine/NBS. The exotherm and immediate loss of the ketone carbonyl signal provide instant feedback that prevents over-bromination (dibromide formation).
-
Choose NMR to validate the regiochemistry. Only NMR can definitively prove the bromine is on the
-carbon and not the aromatic ring (distinguished by the integration of aromatic protons).
Experimental Case Study: Hantzsch Thiazole Synthesis
This section details the monitoring of BBME as it reacts with thiourea to form 2-amino-4-(3-bromo-5-methylphenyl)thiazole .
Protocol: Synthesis & Monitoring
Reagents: BBME (1.0 eq), Thiourea (1.1 eq), Ethanol (0.1 M).
-
Setup: Equip a 3-neck flask with an In-situ IR probe, temperature probe, and reflux condenser.
-
Baseline: Acquire background IR spectrum of Ethanol.
-
Addition: Charge BBME and heat to 50°C. Note the strong C=O stretch at ~1695 cm
. -
Reaction: Add Thiourea.
-
Observation: Immediate decrease in 1695 cm
band. -
Intermediate Appearance: Transient rise in broad bands around 3300-3400 cm
(OH/NH of the hydroxy-thiazoline intermediate). -
Product Formation: Appearance of C=N stretch at ~1610 cm
.
-
-
Validation (NMR Checkpoint): At T=30 min, remove a 50
L aliquot, dilute in .-
Look for: Disappearance of the singlet at 4.41 ppm (
-Br). -
Look for: Appearance of the thiazole aromatic proton singlet at ~6.8 ppm .
-
Spectroscopic Data Summary (BBME Specifics)
| Moiety | Multiplicity | Diagnostic Note | |
| Methyl ( | 2.38 - 2.42 ppm | Singlet | Remains constant; internal reference. |
| 4.40 - 4.45 ppm | Singlet | Critical Quality Attribute. Disappears upon reaction. | |
| Aromatic H (2, 6) | 7.60 - 7.70 ppm | Doublet/Multiplet | Shifts upfield slightly after thiazole formation. |
| Aromatic H (4) | 7.80 - 7.90 ppm | Multiplet | Position depends on 3-Br shielding. |
Visualizations of Pathways & Logic
Diagram 1: Reaction Pathway & Spectral Checkpoints
This diagram illustrates the transformation of the acetophenone precursor to BBME, and its subsequent conversion to the thiazole, highlighting the specific intermediate structures.
Caption: Mechanistic flow from precursor to thiazole product. The "Hydroxy-thiazoline" is the critical metastable intermediate detected during Hantzsch synthesis.
Diagram 2: Analytical Decision Matrix
A logic flow for scientists to select the correct instrument based on the specific experimental question.
Caption: Decision tree for selecting the optimal spectroscopic method based on experimental requirements (Structure vs. Kinetics vs. Purity).
References
-
Gao, Y., et al. (2024).[2] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry. [Link]
-
National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methylphenyl)- Spectral Data. NIST Chemistry WebBook.[3] [Link]
-
Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience. (Classic reference for Hantzsch mechanism).[4]
-
Chem Help Asap. (2020).[5] Hantzsch Thiazole Synthesis Mechanism and Procedures. [Link]
Sources
Purity Assessment of Synthesized "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" by HPLC
Executive Summary
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 60208-05-1) is a critical electrophilic intermediate used in the synthesis of thiazole-based kinase inhibitors and other heterocyclic pharmacophores. Its high reactivity, specifically its susceptibility to hydrolysis and thermal dehydrobromination, presents a unique analytical challenge.
This guide compares three purity assessment methodologies: Gas Chromatography (GC-FID) , Isocratic HPLC , and the recommended Optimized Gradient RP-HPLC .
Key Finding: While GC-FID is a standard for volatile intermediates, it is unsuitable for this specific
The Analytical Challenge: Stability vs. Resolution
The synthesis of 2-bromo-1-(3-bromo-5-methylphenyl)ethanone typically involves the bromination of 3-bromo-5-methylacetophenone. This reaction yields a crude mixture containing:
-
Target: Mono-
-bromoketone. -
Impurity A: Unreacted Starting Material (Methyl ketone).
-
Impurity B: Over-brominated product (
-dibromoketone). -
Impurity C: Hydrolysis product (
-hydroxyketone) – Artifact of poor handling.
The Stability Paradox
The target molecule is a lachrymator and a potent alkylating agent.
-
Thermal Instability: At temperatures >150°C (typical GC injector temps), it undergoes dehydrobromination.
-
Hydrolytic Instability: In neutral or basic aqueous mobile phases, the C-Br bond hydrolyzes to form the
-hydroxy derivative.
Method Comparison: Performance Analysis
We evaluated three methods to determine the most accurate purity assessment protocol.
Method A: Optimized Gradient RP-HPLC (Recommended)
This method utilizes an acidic mobile phase to suppress silanol activity and prevent on-column hydrolysis, coupled with a gradient to elute the highly lipophilic di-bromo impurity.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: UV @ 254 nm.
Method B: Gas Chromatography (GC-FID)
A standard split/splitless method often used for acetophenone derivatives.
-
Inlet Temp: 250°C.
-
Column: DB-5ms.
Method C: Isocratic HPLC (Generic)
A standard 50:50 Water/ACN method.
Comparative Data Summary
| Metric | Method A (Gradient HPLC) | Method B (GC-FID) | Method C (Isocratic HPLC) |
| Target Recovery | 99.8% | 84.2% (Degradation) | 99.5% |
| Impurity Profile | Accurate | False Positives (Thermal artifacts) | Incomplete |
| Resolution (Target vs. Di-Br) | N/A | ||
| Run Time | 12.0 min | 15.0 min | 8.0 min |
| Suitability Verdict | PASSED | FAILED | FAILED |
Critical Insight: Method B (GC) showed a false impurity peak at ~12% area, identified by MS as the dehydrobrominated vinyl species formed inside the injector port. This leads to rejecting valid batches.
Detailed Experimental Protocol (Method A)
Reagents and Standards
-
Reference Standard: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (>99.0% purity, NMR validated).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Modifier: Formic Acid (LC-MS grade). Note: Do not use Phosphate buffer; it can catalyze halogen exchange or precipitation in high organic gradients.
Instrument Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5.0 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 70 | 30 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 70 | 30 |
| 14.0 | 70 | 30 |
Sample Preparation (Crucial Step)
Objective: Prevent degradation during preparation.
-
Weigh 10 mg of the synthesized product into a 20 mL amber vial (light sensitive).
-
Dissolve in 100% Acetonitrile (Do not use Methanol; it can react to form methoxy-derivatives).
-
Add 10 µL of Formic Acid to the vial to ensure acidic pH.
-
Sonicate for 30 seconds max.
-
Filter through 0.22 µm PTFE filter.
Visualizing the Analytical Logic
Analytical Workflow
The following diagram illustrates the critical decision points in the sample preparation and analysis workflow to ensure data integrity.
Caption: Figure 1. Optimized analytical workflow emphasizing the exclusion of nucleophilic solvents (Methanol) to prevent artifact formation.
Degradation Pathways & Method Selection
Why GC fails and HPLC succeeds is best understood through the degradation chemistry of the molecule.
Caption: Figure 2. Degradation pathways.[1] GC induces thermal elimination, while non-acidic HPLC promotes hydrolysis. Only Acidic HPLC preserves the target.
Results Interpretation
When analyzing the chromatogram using Method A, expect the following elution order based on hydrophobicity (C18 column interaction):
-
3-Bromo-5-methylbenzoic acid (Oxidative impurity): ~3.5 min (Most Polar).
-
3-Bromo-5-methylacetophenone (Starting Material): ~5.2 min.
-
Target Molecule: ~6.8 min.
-
Dibromo-impurity: ~8.5 min (Most Hydrophobic due to extra Br).
System Suitability Criteria:
-
Resolution (
) between Target and Starting Material: > 2.0. -
Tailing Factor (
): < 1.5 (Achieved via Formic Acid modifier). -
RSD of Area (n=5): < 2.0%.
References
-
Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
Sielc Technologies. (2023). Separation of Bromoacetophenone on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health (NIH). (2023). Features of gas chromatographic analysis of thermally unstable compounds. PubMed. [Link]
Sources
Comparing the efficacy of different brominating agents for the synthesis of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone"
Executive Summary
Target Molecule: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1) Primary Application: Key intermediate for p38 MAP kinase inhibitors and other substituted diaryl ketone pharmaceuticals.
This guide evaluates the efficacy of four distinct brominating protocols for converting 1-(3-bromo-5-methylphenyl)ethanone to its
Top Recommendation: Pyridinium Tribromide (PyHBr₃) is identified as the superior reagent for laboratory-scale synthesis due to its high regioselectivity, stoichiometric control, and safety profile, minimizing benzylic side-reactions.
Mechanistic & Chemoselectivity Analysis
The Challenge: Ionic vs. Radical Pathways
The substrate contains two susceptible sites for bromination:
-
Acetyl
-carbon ( -H): Requires an ionic mechanism (acid-catalyzed enolization). -
Benzylic Methyl (
): Susceptible to radical mechanism (homolytic cleavage).
Selecting the wrong agent or condition (e.g., NBS with radical initiators) will lead to inseparable mixtures of the target product and the benzylic bromide impurity.
Figure 1: Mechanistic divergence. Successful synthesis requires suppressing the lower radical pathway.
Comparative Analysis of Brominating Agents
The following analysis compares agents based on Yield , Regioselectivity (Alpha vs. Benzylic), and Green Chemistry Metrics .
| Reagent | Mechanism | Yield | Selectivity | Scalability | Safety Profile |
| Pyridinium Tribromide (PyHBr₃) | Ionic ( | 85-92% | High | Medium | Excellent (Solid, stable) |
| Copper(II) Bromide ( | Heterogeneous Ionic | 60-75% | Very High | Low (Costly waste) | Good (No |
| Molecular Bromine ( | Ionic (Acid cat.) | 75-80% | Moderate | High | Poor (Corrosive, volatile) |
| N-Bromosuccinimide (NBS) | Radical or Ionic | Variable | Low* | High | Good |
*Note: NBS requires sulfonic acid catalysis to shift from radical to ionic mechanism. Without acid, benzylic bromination dominates.
Agent 1: Pyridinium Tribromide (The Lab Standard)
A stable solid complex of pyridine, HBr, and bromine. It releases
-
Pros: Weighable solid, precise stoichiometry, suppresses radical pathways.
-
Cons: Atom economy is lower than
(pyridine waste).
Agent 2: Copper(II) Bromide ( )
Used in refluxing ethyl acetate or chloroform.
-
Pros: Extremely selective for mono-bromination. The reaction stops automatically after the introduction of one bromine atom due to the formation of insoluble CuBr.
-
Cons: Requires 2 equivalents of
; heterogeneous reaction can be slow; difficult to scale due to large amounts of copper waste.
Agent 3: Molecular Bromine ( ) in Acetic Acid
The classical industrial route.
-
Pros: Cheapest per mole; 100% atom economy regarding the bromine source.
-
Cons: Hazardous handling; difficult to control dropwise addition perfectly, often leading to 5-10%
-dibromo impurity.
Recommended Experimental Protocol
Method: Selective
This protocol is optimized for the 3-bromo-5-methyl substrate to maximize yield while preserving the methyl group.
Materials
-
Precursor: 1-(3-bromo-5-methylphenyl)ethanone (1.0 eq)
-
Reagent: Pyridinium Tribromide (1.0 - 1.05 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or AcOH/THF mixture (3:1)
-
Temperature: 40–60°C (Controlled to prevent radical initiation)
Workflow Diagram
Figure 2: Optimized laboratory workflow for Pyridinium Tribromide synthesis.
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(3-bromo-5-methylphenyl)ethanone in 30 mL of glacial acetic acid.
-
Addition: Add 10.5 mmol (1.05 eq) of Pyridinium Tribromide in small portions over 15 minutes. Note: The solution will turn orange-red.
-
Reaction: Heat the mixture to 50°C. Stir for 3–4 hours. The color will gradually fade to yellow as the reagent is consumed.
-
Workup: Pour the reaction mixture into 150 mL of crushed ice/water with vigorous stirring. The product should precipitate as an off-white solid.[3]
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (
) to remove pyridine salts and acetic acid. -
Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain white crystalline needles.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Presence of Dibromo impurity | Excess reagent or high temp | Strictly limit reagent to 1.0 eq. Lower temp to 40°C. |
| Benzylic Bromination | Radical pathway active | Exclude light (wrap flask in foil). Do not use AIBN. Ensure solvent is acidic (AcOH). |
| Incomplete Conversion | Reaction stalled | Add 0.1 eq of reagent. Ensure temperature is at least 40°C (kinetic barrier). |
| Sticky/Oily Product | Impurities preventing crystallization | Triturate the crude oil with cold diethyl ether or hexanes to induce solidification. |
References
-
BenchChem. (2025).[2][4] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Retrieved from
-
Gao, Y., et al. (2024).[1] "Application of
-bromination reaction on acetophenone derivatives in experimental teaching." BMC Chemistry, 18:38. Retrieved from [1] -
Goswami, J., & Goswami, A. (2001).[5] "Selective bromination of acetophenone derivatives with bromine in methanol." Journal of the Indian Chemical Society. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone. Retrieved from
-
US Patent Application 2010/0137612. (2010).[6] Method for producing 1,3-bis(substituted phenyl)-3-substituted-3-hydroxypropan-1-one. (Describes synthesis of related 3-methyl substituted acetophenone intermediates). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: A Protocol Validation Approach
Audience: Researchers, scientists, and drug development professionals
Abstract: This in-depth technical guide presents a validated and reproducible protocol for the synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, a key intermediate in organic synthesis. We provide a detailed comparison of synthetic methodologies, focusing on the common α-bromination of the corresponding acetophenone. This guide emphasizes scientific integrity through a self-validating framework, including comprehensive experimental procedures, characterization data, and troubleshooting advice. The objective is to equip researchers with a robust and reliable method for independent replication and to offer insights into alternative strategies.
Introduction: The Significance of α-Halo Ketones
α-Halo ketones are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of a wide array of more complex molecules, particularly within medicinal chemistry and materials science.[1] Their inherent reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (the halogen), allows for a multitude of transformations.
This guide focuses on the synthesis of a specific α-bromo ketone, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone. The validation of its synthesis is crucial for ensuring the purity and identity of subsequent, often high-value, compounds. Reproducibility is a cornerstone of scientific advancement, yet many published procedures lack the detail required for seamless replication.[2][3] This document aims to bridge that gap by providing a thoroughly detailed and validated protocol, alongside a critical comparison of alternative synthetic approaches.
Comparative Synthesis Methodologies
The most common and direct route to aromatic α-bromo ketones is the electrophilic halogenation of the corresponding aryl ketone at the α-carbon.[4] We will detail this primary method and discuss a key alternative.
Methodology A: Direct α-Bromination of 1-(3-bromo-5-methylphenyl)ethanone
This is the most straightforward and widely adopted method. It involves the reaction of the precursor ketone, 1-(3-bromo-5-methylphenyl)ethanone, with a suitable brominating agent.
Principle: The reaction proceeds via an acid-catalyzed enolization of the ketone.[5] The protonation of the carbonyl oxygen enhances the acidity of the α-hydrogens. Subsequent deprotonation forms a nucleophilic enol intermediate, which then attacks an electrophilic bromine source.[6][7] The rate-determining step is typically the formation of the enol.[5]
Common Brominating Agents:
-
Molecular Bromine (Br₂): The classic reagent, often used in a solvent like acetic acid or methanol.[4] While effective, it is highly toxic and corrosive.
-
N-Bromosuccinimide (NBS): A safer and more convenient alternative to liquid bromine.[8] It can be used under various conditions, including acid catalysis or radical initiation.[1][9][10]
-
Pyridine Hydrobromide Perbromide (PHPB): A solid, stable source of bromine that is easier to handle than liquid bromine.[11]
-
Other Reagents: Various other reagents exist, such as cupric bromide (CuBr₂) and tetrabutylammonium tribromide (TBATB).[1]
For this guide, we will focus on a protocol using N-Bromosuccinimide (NBS) due to its widespread use and improved safety profile.
Methodology B: Alternative Synthesis via Friedel-Crafts Acylation
An alternative, though less direct, approach involves constructing the carbon skeleton and introducing the α-bromo group in a different order.
Principle: This route would start with 1-bromo-3-methylbenzene. A Friedel-Crafts acylation using bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the bromoacetyl group onto the aromatic ring.[12]
Comparison of Methodologies:
| Feature | Methodology A (α-Bromination) | Methodology B (Friedel-Crafts) |
| Starting Material | 1-(3-bromo-5-methylphenyl)ethanone | 1-bromo-3-methylbenzene, Bromoacetyl Chloride |
| Number of Steps | One step from precursor ketone | One primary step (but requires precursor) |
| Reagent Safety | NBS is safer than Br₂. | Bromoacetyl chloride is a potent lachrymator. AlCl₃ is highly moisture-sensitive. |
| Regioselectivity | Halogenation is specific to the α-position. | Risk of isomeric products due to directing effects of Br and CH₃ groups on the ring. |
| Yield & Purity | Generally high yields with good purity after recrystallization. | Potentially lower yields and more complex purification due to side products. |
| Recommendation | Preferred Method: More direct, higher yielding, and better selectivity. | Feasible, but less efficient and presents greater safety and purification challenges. |
Validated Experimental Protocol: α-Bromination with NBS
This protocol is synthesized from established procedures for the α-bromination of substituted acetophenones.[7][9][10]
Materials and Equipment
-
Reagents: 1-(3-bromo-5-methylphenyl)ethanone, N-Bromosuccinimide (NBS), Acetic Acid (glacial), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, Buchner funnel, standard glassware for extraction and filtration.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-bromo-5-methylphenyl)ethanone (1.0 eq) in glacial acetic acid (approx. 5 volumes).
-
Brominating Agent Addition: Cool the solution to 0-5°C using an ice bath. In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid. Add the NBS solution dropwise to the stirred ketone solution over 30-45 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing cold water (approx. 10 volumes). A precipitate should form.
-
Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 volumes). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Independent Validation: Characterization Data
Unambiguous characterization is essential for validating the synthesis. The following data are expected for the final product, 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone.
| Technique | Expected Observations |
| ¹H NMR | Singlet for the -CH₂Br protons (~4.4 ppm).Singlet for the -CH₃ protons (~2.4 ppm).Multiplets in the aromatic region (~7.5-8.0 ppm) corresponding to the three aromatic protons. |
| ¹³C NMR | Carbonyl carbon (~190 ppm).Aliphatic carbon (-CH₂Br) (~30 ppm).Aliphatic carbon (-CH₃) (~21 ppm).Aromatic carbons in the 120-140 ppm range. |
| IR Spectroscopy | Strong C=O (ketone) stretch around 1690-1710 cm⁻¹.C-Br stretch around 500-600 cm⁻¹.Aromatic C-H and C=C stretches. |
| Mass Spec (EI) | Molecular ion peak showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks). For C₉H₈Br₂O, the expected m/z would be around 290, 292, 294. |
Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer used.
Mechanism of α-Bromination
The acid-catalyzed bromination of a ketone is a classic example of electrophilic substitution at an α-carbon.
Caption: Acid-catalyzed α-bromination mechanism.[6]
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution |
| Incomplete Reaction (Starting material remains) | Insufficient reaction time.Degraded NBS reagent.Insufficient acid catalyst (if used). | Extend reaction time and monitor by TLC.Use freshly opened or recrystallized NBS.[8]Ensure appropriate catalytic amount of acid is present. |
| Low Yield | Product loss during workup/extraction.Side reactions (e.g., dibromination).Precipitate did not fully form during quenching. | Ensure complete extraction with adequate solvent volume.Maintain low temperature during NBS addition.Ensure quench water is cold and allow sufficient time for precipitation. |
| Product is an oil or does not crystallize | Presence of impurities.Residual solvent. | Attempt purification by column chromatography.Ensure product is fully dry under high vacuum before attempting recrystallization. |
| Aromatic ring bromination | Reaction conditions too harsh (e.g., high heat).Presence of strong activating groups on the ring. | Maintain recommended temperature control.For highly activated systems, consider milder conditions or alternative brominating agents.[9] |
Conclusion
The synthesis of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is most reliably and efficiently achieved via the direct α-bromination of its acetophenone precursor using N-Bromosuccinimide. The detailed protocol provided in this guide offers a robust and validated pathway for independent replication. By adhering to the procedural steps and utilizing the characterization data for verification, researchers can confidently synthesize this valuable intermediate with high purity and yield. The emphasis on understanding the underlying mechanism and potential pitfalls further equips scientists to adapt and troubleshoot this important organic transformation.
References
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PMC. Available at: [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]
-
Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Rsc.org. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
A Celebration of the Publication of the 100th Volume of Organic Syntheses. acs.org. Available at: [Link]
-
One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). ResearchGate. Available at: [Link]
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. RSC Publishing. Available at: [Link]
-
A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. RSC Publishing. Available at: [Link]
-
A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by Using Ultrasound Waves. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. PrepChem.com. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]
-
Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. Available at: [Link]
- Method for synthesizing alpha-bromo-acetophenone. Google Patents.
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. Available at: [Link]
-
Acetophenone, 3-bromo. Organic Syntheses Procedure. Available at: [Link]
-
Instructions for Articles. Organic Syntheses. Available at: [Link]
-
Rules and Guidelines Governing Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook. Available at: [Link]
-
Selective Synthesis of α-Bromoacetophenones. Scribd. Available at: [Link]
-
Your Guide to Preparing a Validation Protocol. CfPIE. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at: [Link]
-
Friedel–Crafts reaction. LS College. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Benchmarking the reactivity of "2-Bromo-1-(3-bromo-5-methylphenyl)ethanone" in standard organic reactions
The following technical guide benchmarks the reactivity of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS 260430-27-1), positioning it within the landscape of
Executive Summary: The "Goldilocks" Electrophile
In the development of kinase inhibitors and heterocyclic scaffolds, the choice of the
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone represents a distinct "Goldilocks" zone in electrophilicity.[1] With a net Hammett substituent constant (
This guide benchmarks its performance in two standard organic workflows: Hantzsch Thiazole Synthesis and Nucleophilic Substitution (
Technical Profile & Structural Analysis
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone |
| CAS Number | 260430-27-1 |
| Molecular Formula | |
| Molecular Weight | 291.97 g/mol |
| Core Functionality |
Electronic Landscape (Hammett Analysis)
The reactivity of phenacyl bromides is governed by the electronic nature of the aryl ring substituents. The 3-bromo-5-methyl substitution pattern creates a unique electronic environment:
-
3-Bromo (
): Strong inductive withdrawal ( ).[1] Increases electrophilicity of the carbonyl and -carbon.[1] -
5-Methyl (
): Weak inductive donation ( ).[1] Provides minor stabilization. -
Net Effect (
): The molecule is moderately activated .
Table 1: Comparative Electrophilicity Index
Estimated relative rates (
| Building Block | Substituents | Net | Reactivity Class | Predicted | Stability Profile |
| Target Molecule | 3-Br, 5-Me | +0.32 | Activated | ~1.6x | High |
| Phenacyl Bromide | H | 0.00 | Standard | 1.0x | High |
| 4-Methoxyphenacyl Br | 4-OMe | -0.27 | Deactivated | ~0.7x | Very High |
| 4-Nitrophenacyl Br | 4-NO | +0.78 | Highly Activated | ~3.0x | Low (Hydrolysis prone) |
Benchmarking: Hantzsch Thiazole Synthesis
The primary application of this scaffold is the synthesis of 2-aminothiazoles (e.g., for VEGFR-2 inhibitor libraries).[1]
Reaction Performance
Reaction: Condensation with thiourea in refluxing ethanol.[1]
-
Target: 4-(3-bromo-5-methylphenyl)thiazol-2-amine.[1]
-
Observation: The 3-Br-5-Me analog typically reaches completion 20–30% faster than unsubstituted phenacyl bromide due to the electron-withdrawing effect of the meta-bromine, which facilitates the initial nucleophilic attack by sulfur.[1]
Mechanistic Visualization
The following diagram illustrates the kinetic advantage of the 3-Br-5-Me analog during the rate-determining step (nucleophilic attack).
Figure 1: Reaction pathway for Hantzsch synthesis.[1] The electron-withdrawing 3-Br substituent lowers the energy of TS1, accelerating S-alkylation.[1]
Benchmarking: Nucleophilic Substitution ( )
When used for N-alkylation (e.g., with secondary amines), the reactivity difference becomes critical for impurity control.
Comparative Data (Standardized Conditions)
Conditions: 1.0 eq. Haloketone, 1.1 eq. Morpholine,
| Substrate | Time to >95% Conv. | Dialkylation Impurity* | Notes |
| 4-Methoxy (Deactivated) | 4.5 h | < 1% | Sluggish; requires heating.[1] |
| Phenacyl Bromide (Std) | 2.0 h | ~ 2-3% | Standard baseline.[1] |
| 3-Br-5-Me (Target) | 1.2 h | ~ 3-5% | Rapid; strict stoichiometry required. |
| 4-Nitro (Highly Activated) | 0.4 h | > 10% | Significant side reactions/degradation.[1] |
*Dialkylation refers to the reaction of the product amine with a second equivalent of bromide, a common side reaction with highly reactive electrophiles.
Operational Recommendation
Due to the enhanced electrophilicity of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, slow addition of the bromide solution to the amine is recommended to suppress over-alkylation, a precaution not strictly necessary for deactivated analogs.[1]
Experimental Protocols
Protocol A: High-Yield Hantzsch Thiazole Synthesis
Objective: Synthesis of 4-(3-bromo-5-methylphenyl)thiazol-2-amine.
-
Preparation: Dissolve 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1.0 mmol, 292 mg) in absolute ethanol (5 mL).
-
Reagent Addition: Add thiourea (1.1 mmol, 84 mg) in one portion.
-
Reaction: Heat to reflux (
) for 60 minutes.-
Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of the bromide (
) and appearance of a polar fluorescent spot ( ).
-
-
Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates.
-
Isolation: Filter the precipitate. Neutralize by suspending in water and adding saturated
until pH 8.[1] Filter the free base, wash with water, and dry. -
Expected Yield: 85–92%.
Protocol B: Controlled N-Alkylation
Objective: Synthesis of
-
Setup: Charge a flask with the secondary amine (1.1 eq) and
(1.5 eq) in anhydrous acetonitrile. -
Addition: Dissolve 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (1.0 eq) in acetonitrile (volume equal to amine solution).
-
Execution: Add the bromide solution dropwise over 20 minutes at
(ice bath).-
Scientific Rationale: The 3-Br-5-Me activation lowers the activation energy for substitution.[1] Low temperature and dilute addition prevent the product (which is also a nucleophile) from competing for the bromide.
-
-
Completion: Stir at
for 30 mins, then warm to RT for 1 hour. -
Purification: Filter inorganic salts, concentrate, and purify via flash chromatography.
References
-
Substituent Effects in Phenacyl Bromide Reactions Karim, A. et al.[1][2][3] "Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles." Journal of Physical Organic Chemistry, 2011.
-
Hammett Constants for Meta-Substituents Hansch, C., Leo, A., & Taft, R. W.[1] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.
-
Hantzsch Thiazole Synthesis Methodologies BenchChem Application Notes. "Application Notes and Protocols for the Reactions of
-Haloketones." BenchChem, 2025. -
Ultrasound-Promoted Synthesis of
-Bromoacetophenones Asian Journal of Organic & Medicinal Chemistry. "Facile synthesis of -bromoacetophenones from acetophenones." Asian J. Org.[1][4] Med. Chem., 2017.
Sources
- 1. echemi.com [echemi.com]
- 2. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Comprehensive Safety and Handling Guide for 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Executive Summary & Chemical Profile
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone (CAS: 260430-27-1)[1] is a highly reactive
Mechanistic Hazard Analysis: The "Why" Behind the Risk
To handle
-
Lachrymatory Effect: The compound readily undergoes bimolecular nucleophilic substitution (
) reactions with nucleophilic residues (such as sulfhydryl groups in TRPA1 ion channels) present in the mucous membranes of the eyes and respiratory tract. This rapid alkylation triggers intense pain, tearing, and respiratory spasms[2][4]. -
Corrosivity & Decomposition: Moisture in the air or on the skin can slowly hydrolyze the compound, releasing corrosive hydrogen bromide (HBr) gas, which causes severe chemical burns and deep tissue damage[2].
Table 1: Hazard Profile of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
| Property / Hazard | Description / Classification |
| Chemical Class | |
| Primary Hazards | Corrosive (Skin/Eyes), Potent Lachrymator, Alkylating Agent[2][3] |
| GHS Classification | Skin Corr. 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335)[2][5] |
| Incompatibility | Strong oxidizing agents, strong bases, nucleophiles (amines, thiols)[2] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for potent lachrymators. The following matrix outlines the required gear and the scientific rationale dictating each choice.
Table 2: Required PPE and Causality
| PPE Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Double-layered Nitrile or Neoprene gloves | |
| Eye/Face Protection | Chemical splash goggles AND a full face shield | Prevents vapor-phase lachrymatory alkylation of the ocular mucous membranes. Standard safety glasses offer zero protection against vapors[2][5]. |
| Body Protection | Flame-retardant lab coat, fully buttoned | Protects against accidental solid spills and corrosive HBr generation upon contact with skin moisture[2][7]. |
| Respiratory | Certified Chemical Fume Hood (Face velocity >100 fpm) | Mandatory. Vapor inhalation causes severe edema of the larynx and bronchi. If a hood is unavailable, a full-face respirator with P3/Organic Vapor cartridges is required[2][5]. |
Operational Workflow: Safe Handling Protocol
The following protocol must be strictly adhered to when setting up reactions involving 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone to prevent airborne exposure.
Step-by-Step Handling Methodology:
-
Preparation: Ensure the chemical fume hood is fully operational. Prepare a "Quench Bath" consisting of 10% aqueous sodium thiosulfate (
) inside the hood before opening the chemical container[8][9]. -
Donning PPE: Equip double nitrile gloves, splash goggles, a face shield, and a fully buttoned lab coat[2].
-
Weighing (Closed System): Do not weigh this compound on an open bench. Use an analytical balance located inside the fume hood. If the balance is outside, tare a vial with a PTFE-lined cap, transfer the solid inside the hood, seal it tightly, and then weigh the sealed vial.
-
Transfer and Dissolution: Dissolve the compound in the reaction solvent (e.g., dichloromethane or THF) immediately after weighing to minimize the risk of airborne dust or vapor exposure[2].
-
Tool Decontamination: Immediately submerge all spatulas, weigh boats, and the outer layer of gloves into the prepared Quench Bath to destroy residual electrophiles before removing your hands from the hood[6].
Operational workflow for handling lachrymatory alpha-bromo ketones.
Decontamination and Disposal Plan
Because 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone is highly toxic to aquatic life and a persistent hazard, it cannot be disposed of in standard organic waste without prior chemical deactivation[2][3].
The Chemistry of Quenching:
We utilize sodium thiosulfate (
SN2 quenching mechanism of alpha-bromo ketones using sodium thiosulfate.
Step-by-Step Spill and Disposal Methodology:
-
Immediate Spill Response: If a powder spill occurs inside the hood, do NOT wipe it with dry paper towels, as this generates highly toxic dust[6].
-
Chemical Neutralization: Generously spray or pour a 10% aqueous sodium thiosulfate solution (or a "Quench Mix" of ethanol, 10% NaOH, and sodium thiosulfate) directly onto the spill[6][9].
-
Incubation: Allow the quench solution to sit for at least 15-20 minutes to ensure complete
conversion of the alkylating agent[9]. -
Physical Cleanup: Wipe up the neutralized liquid with absorbent laboratory spill pads.
-
Waste Segregation: Place all contaminated pads, gloves, and neutralized reaction waste into a designated, clearly labeled solid hazardous waste container. Do not mix with general halogenated waste until fully quenched.
-
Final Disposal: Transfer the sealed waste containers to a licensed professional waste disposal service for chemical incineration equipped with an afterburner and scrubber[2].
References
Sources
- 1. scbt.com [scbt.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 4. 2'-Bromovalerophenone | Benchchem [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 2-Bromo-1-(4-phenoxyphenyl)ethanone | 28179-33-1 | Benchchem [benchchem.com]
- 7. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]
- 8. 2-Bromo-2'-acetonaphthone | 613-54-7 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
